NVP-CGM097 sulfate
Description
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Properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47ClN4O4.H2O4S/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42;1-5(2,3)4/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3;(H2,1,2,3,4)/t26?,31?,38-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLKIFVIZIALIA-GHVGLMRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49ClN4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NVP-CGM097 Sulfate: An In-Depth Technical Guide on the Mechanism of Action in p53-Wildtype Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including DNA repair, cell cycle arrest, and apoptosis.[1] In many cancers where the TP53 gene remains unmutated (p53-wildtype), the function of the p53 protein is often suppressed by its negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2), also known as HDM2 in humans.[2][3] MDM2 binds to p53, promoting its degradation via the proteasome and thereby preventing it from executing its tumor-suppressive functions.[2] NVP-CGM097 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the p53-MDM2 interaction.[4][5] This document provides a comprehensive technical overview of the mechanism of action of NVP-CGM097 in p53-wildtype cancer cells, summarizing key preclinical data, experimental methodologies, and the downstream cellular consequences of treatment.
Core Mechanism of Action: Restoring p53 Function
NVP-CGM097 functions by directly disrupting the protein-protein interaction between p53 and MDM2.[6] It is designed to fit into the p53-binding pocket on the MDM2 protein, specifically engaging with three critical residues: F19, W23, and L26.[7] By occupying this pocket, NVP-CGM097 competitively inhibits the binding of p53 to MDM2.[6][7] This action liberates p53 from MDM2-mediated negative regulation.[2]
The key consequences of this inhibition are:
-
Stabilization of p53: Freed from MDM2-mediated ubiquitination and subsequent proteasomal degradation, the p53 protein accumulates within the cell.
-
Activation of p53 Pathway: The stabilized p53 is free to translocate to the nucleus, where it functions as a transcription factor to activate its downstream target genes.[4][6] This reactivation of the p53 signaling cascade is the cornerstone of NVP-CGM097's anti-tumor activity in p53-wildtype cells.[4]
References
- 1. frontiersin.org [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
The Discovery and Chemical Synthesis of NVP-CGM097 Sulfate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-CGM097 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction, which has undergone phase I clinical trials for the treatment of p53 wild-type tumors.[1][2] By disrupting the interaction between p53 and its negative regulator, MDM2, NVP-CGM097 stabilizes p53, leading to the activation of the p53 pathway and subsequent cell cycle arrest and apoptosis in cancer cells.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of NVP-CGM097 sulfate. It includes a summary of its biological activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction: Targeting the p53-MDM2 Axis
The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to stress, such as DNA damage.[1] In approximately 50% of human cancers, the TP53 gene is mutated, rendering the p53 protein non-functional.[1] In many of the remaining cancers with wild-type p53, its tumor-suppressive function is abrogated by the overexpression of its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[5] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] Therefore, inhibiting the p53-MDM2 interaction presents a promising therapeutic strategy to reactivate p53 in cancer cells.[4] NVP-CGM097 emerged from efforts to discover small-molecule inhibitors of this critical protein-protein interaction.[1][2]
Discovery of NVP-CGM097
NVP-CGM097 was identified through a medicinal chemistry effort that focused on developing dihydroisoquinolinone derivatives as a novel class of p53-MDM2 inhibitors.[1] The optimization of an initial virtual screening hit led to the development of NVP-CGM097, a compound with high potency and selectivity for MDM2.[1] X-ray crystallography studies revealed that NVP-CGM097 binds to the p53-binding pocket of MDM2, mimicking the interactions of the key p53 residues Phe19, Trp23, and Leu26.[1]
Mechanism of Action
NVP-CGM097 functions by competitively inhibiting the binding of p53 to MDM2. This disruption of the p53-MDM2 complex prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The resulting stabilization and accumulation of p53 in the nucleus allows it to function as a transcription factor, activating the expression of target genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., PUMA, BBC3).[3][6]
Chemical Synthesis of this compound
The chemical synthesis of NVP-CGM097 is a convergent process, with a key step being the asymmetric synthesis of the (S)-isoquinolinone intermediate.[1] The synthesis starts from commercially available (4-hydroxy-3-methoxy-phenyl)-acetic acid ethyl ester.[1] A rhodium-catalyzed addition of an arylstannane to a sulfinylimine is a critical step in the synthetic route.[7] The final step involves a Buchwald N-arylation using a copper(I) iodide catalyst to yield NVP-CGM097.[7] The sulfate salt is then prepared for improved pharmaceutical properties.
Quantitative Biological Data
The biological activity of NVP-CGM097 has been characterized in various biochemical and cellular assays.
| Parameter | Value | Assay | Reference |
| hMDM2 IC50 | 1.7 nM | TR-FRET | [1] |
| hMDM4 IC50 | 2000 nM | TR-FRET | [1] |
| hMDM2 Ki | 1.3 nM | TR-FRET | [3][4] |
| p53 Nuclear Translocation IC50 | 0.224 µM | High-Content Imaging | [1] |
| SJSA-1 (p53-wt) GI50 | 0.35 µM | Cell Proliferation | [3] |
| HCT116 (p53-wt) IC50 | 0.454 µM | Cell Proliferation | [3] |
Table 1: In vitro activity of NVP-CGM097.
| Species | CL (mL/min/kg) | t1/2 (h) | F (%) | Reference |
| Mouse | 5 | 6-12 | High | [3] |
| Rat | 7 | 6-12 | High | [3] |
| Dog | 3 | 20 | High | [3] |
| Monkey | 4 | 6-12 | Moderate | [3] |
Table 2: Pharmacokinetic parameters of NVP-CGM097 in preclinical species after intravenous and oral administration.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the inhibition of the p53-MDM2 interaction in a biochemical setting.
-
Reagents: Recombinant human MDM2 protein, a biotinylated p53-derived peptide, and fluorophore-conjugated detection reagents (e.g., streptavidin-XL665 and europium cryptate-labeled anti-GST antibody).
-
Procedure: a. In a 384-well plate, add MDM2 protein and the p53 peptide to the assay buffer. b. Add serial dilutions of NVP-CGM097 or control compounds. c. Incubate at room temperature to allow for binding. d. Add the TR-FRET detection reagents. e. Incubate to allow for the detection reagents to bind. f. Measure the fluorescence signal using a plate reader capable of TR-FRET measurements.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve of the inhibition data.
p53 Nuclear Translocation Assay
This cell-based assay quantifies the ability of NVP-CGM097 to induce the translocation of p53 from the cytoplasm to the nucleus.
-
Cell Line: A p53 wild-type cell line (e.g., SJSA-1) is used.
-
Procedure: a. Seed cells in a 96- or 384-well imaging plate. b. Treat the cells with various concentrations of NVP-CGM097 for a specified time (e.g., 4-12 hours). c. Fix, permeabilize, and block the cells. d. Incubate with a primary antibody against p53, followed by a fluorescently labeled secondary antibody. e. Stain the nuclei with a DNA dye (e.g., DAPI). f. Acquire images using a high-content imaging system.
-
Data Analysis: The ratio of nuclear to cytoplasmic p53 fluorescence intensity is quantified, and the IC50 for p53 translocation is determined.
Cell Proliferation Assay
This assay measures the effect of NVP-CGM097 on the growth of cancer cell lines.
-
Cell Lines: p53 wild-type (e.g., SJSA-1, HCT116) and p53-null (e.g., SW-480) cell lines are used to determine p53-dependent activity.
-
Procedure: a. Seed cells in a 96-well plate. b. After 24 hours, treat the cells with a range of concentrations of NVP-CGM097. c. Incubate for a period of 48 to 96 hours. d. Add a viability reagent (e.g., WST-1 or CellTiter 96 AQueous One Solution). e. Measure the absorbance or fluorescence according to the reagent manufacturer's instructions.
-
Data Analysis: The concentration that causes 50% growth inhibition (GI50 or IC50) is calculated from the dose-response curve.
In Vivo Pharmacology and Preclinical Development
In preclinical studies, NVP-CGM097 demonstrated good oral bioavailability and pharmacokinetic properties in several species.[3][4] In xenograft models of human cancers with wild-type p53, such as the MDM2-amplified SJSA-1 osteosarcoma model, oral administration of NVP-CGM097 led to the activation of p53 downstream targets (e.g., p21) and resulted in tumor growth inhibition and regression.[1][8] These promising preclinical data supported the advancement of NVP-CGM097 into phase I clinical trials.[1][2]
Conclusion
NVP-CGM097 is a well-characterized, potent, and selective inhibitor of the p53-MDM2 interaction. Its discovery and development provide a clear example of a successful structure-based drug design approach targeting a protein-protein interaction. The data presented in this guide highlight its mechanism of action and preclinical profile, which established the foundation for its clinical investigation as a potential therapy for patients with p53 wild-type cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
NVP-CGM097 Sulfate: A Technical Guide to p53 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NVP-CGM097 sulfate, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.
Core Mechanism of Action: p53 Reactivation
This compound functions by disrupting the protein-protein interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[1] In many cancers with wild-type p53, the function of p53 is abrogated by overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.
NVP-CGM097 binds to the p53-binding pocket of MDM2, effectively preventing MDM2 from interacting with and degrading p53.[1][2] This inhibition leads to the stabilization and accumulation of p53 in the nucleus.[1][3] The activated p53 can then transcriptionally regulate its target genes, leading to various cellular outcomes including cell cycle arrest, apoptosis, and senescence, thereby suppressing tumor growth.[4][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Target | Value | Assay | Reference |
| Ki | Human MDM2 | 1.3 nM | TR-FRET | [1] |
| IC50 | Human MDM2 | 1.7 nM | TR-FRET | |
| IC50 | p53 Nuclear Translocation | 0.224 µM | p53 Redistribution Assay | [1][3] |
Table 2: In Vitro Cell Proliferation Inhibition
| Cell Line | p53 Status | GI50 | Assay | Reference |
| SJSA-1 (Osteosarcoma) | Wild-type | 0.35 µM | Cell Viability | [1] |
| HCT116 (Colon Cancer) | Wild-type | 0.454 µM | Cell Viability | [1] |
| GOT1 (Neuroendocrine) | Wild-type | 1.84 µM (at 144h) | Cell Viability | [4] |
| BON1 (Neuroendocrine) | Mutated | Resistant | Cell Viability | [4][5] |
| NCI-H727 (Lung Cancer) | Mutated | Resistant | Cell Viability | [4][5] |
Signaling Pathway and Experimental Workflows
NVP-CGM097-Mediated p53 Activation Pathway
Caption: NVP-CGM097 inhibits MDM2, leading to p53 stabilization and activation.
Experimental Workflow: In Vitro Cell Viability Assay
Caption: Workflow for determining the effect of NVP-CGM097 on cell viability.
Experimental Workflow: Western Blot for p53 and p21
Caption: Workflow for assessing p53 and p21 protein levels post-treatment.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of NVP-CGM097 to MDM2.
-
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium-labeled streptavidin (donor fluorophore)
-
Allophycocyanin-labeled anti-MDM2 antibody (acceptor fluorophore)
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween 20)
-
384-well low-volume black plates
-
-
Procedure:
-
Prepare serial dilutions of NVP-CGM097 in assay buffer.
-
In each well of the 384-well plate, add the MDM2 protein, biotinylated p53 peptide, and the respective concentration of NVP-CGM097.
-
Incubate the plate at room temperature for 30 minutes to allow for binding equilibrium.
-
Add the europium-labeled streptavidin and allophycocyanin-labeled anti-MDM2 antibody to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Allophycocyanin).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the NVP-CGM097 concentration to determine the IC50 value.
-
Cell Proliferation Assay
This assay determines the effect of NVP-CGM097 on the growth of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT116)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of NVP-CGM097 in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of NVP-CGM097.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the untreated control and plot the percentage of cell viability against the drug concentration to calculate the GI50 value.
-
Western Blotting
This technique is used to detect changes in the protein levels of p53 and its downstream target p21.
-
Materials:
-
Cancer cells treated with NVP-CGM097
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with NVP-CGM097 for the desired time.
-
Lyse the cells in RIPA buffer and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
SJSA-1 Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of NVP-CGM097.[6][7][8][9]
-
Materials:
-
SJSA-1 human osteosarcoma cells[6]
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel
-
This compound formulated for oral administration
-
Calipers
-
-
Procedure:
-
Subcutaneously inject a suspension of SJSA-1 cells and Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Administer NVP-CGM097 or vehicle orally at the desired dose and schedule.
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Conclusion
This compound is a potent and selective MDM2 inhibitor that effectively reactivates the p53 tumor suppressor pathway. The data presented in this guide demonstrate its ability to inhibit the MDM2-p53 interaction, leading to p53-dependent cell cycle arrest and apoptosis in cancer cells with wild-type p53. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic potential of NVP-CGM097 and similar compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. karger.com [karger.com]
- 5. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. altogenlabs.com [altogenlabs.com]
- 7. SJSA1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 8. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. reactionbiology.com [reactionbiology.com]
Preclinical Pharmacology and Toxicology of NVP-CGM097 Sulfate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
NVP-CGM097, a potent and selective inhibitor of the MDM2-p53 interaction, has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of its preclinical pharmacology and toxicology profile, summarizing key data and experimental methodologies to support further research and development.
Core Mechanism of Action
NVP-CGM097 is a dihydroisoquinolinone derivative that functions by disrupting the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1][2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby negatively regulating its function.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive activities, such as cell-cycle arrest, DNA repair, and apoptosis.[1]
By binding to the p53-binding pocket of MDM2, NVP-CGM097 effectively reactivates the p53 pathway.[2][3] This leads to the stabilization and nuclear translocation of p53, allowing it to transcriptionally activate its downstream target genes, including p21 (CDKN1A), which mediates cell cycle arrest, and PUMA (BBC3), which is involved in apoptosis.[1][4]
In Vitro Pharmacology
The in vitro activity of NVP-CGM097 has been characterized through various biochemical and cell-based assays, demonstrating its high potency and selectivity.
Biochemical and Cellular Potency
| Parameter | Value | Assay | Reference |
| Ki (hMDM2) | 1.3 nM | TR-FRET | [3] |
| IC50 (hMDM2) | 1.7 nM | TR-FRET | [1][5] |
| IC50 (hMDM4) | 2000 nM | TR-FRET | [1] |
| p53 Nuclear Translocation IC50 | 0.224 µM | High-Content Imaging | [1][2] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay quantitatively measures the binding affinity of NVP-CGM097 to the human MDM2 protein. The assay is based on the transfer of energy between two fluorescently labeled molecules (a donor and an acceptor) when they are in close proximity. Inhibition of the p53-MDM2 interaction by NVP-CGM097 disrupts this energy transfer, leading to a measurable change in the fluorescent signal.
Cell Proliferation Assay: The anti-proliferative effects of NVP-CGM097 were assessed in various cancer cell lines. Cells were seeded in 96-well plates and incubated with increasing concentrations of NVP-CGM097 for a defined period (e.g., 96 hours). Cell viability was then determined using a metabolic assay, such as the "Cell Titer 96 Aqueous One Solution" cell proliferation assay, which measures the metabolic activity of viable cells.[3][6]
In Vivo Pharmacology and Pharmacokinetics
Preclinical in vivo studies in various animal models have demonstrated the anti-tumor efficacy and favorable pharmacokinetic profile of NVP-CGM097.
Pharmacokinetic Parameters
| Species | Route | Total Blood Clearance (CL) | Apparent Terminal Half-life (t1/2) | Tmax | Oral Bioavailability (%F) | Reference |
| Mouse | IV | 5 mL/min/kg | 6-12 h | 1-4.5 h | High | [3] |
| Rat | IV | 7 mL/min/kg | 6-12 h | 1-4.5 h | High | [3] |
| Dog | IV | 3 mL/min/kg | 20 h | 1-4.5 h | High | [3] |
| Monkey | IV | 4 mL/min/kg | 6-12 h | 1-4.5 h | Moderate | [3] |
Experimental Protocols
Xenograft Tumor Models: The in vivo anti-tumor activity of NVP-CGM097 was evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice. For instance, the MDM2-amplified SJSA-1 human osteosarcoma xenograft model was used to assess the compound's efficacy.[1][3] Tumor-bearing animals were treated with NVP-CGM097, and tumor growth was monitored over time. Pharmacodynamic markers, such as the expression of p21 mRNA, were also measured in tumor tissues to confirm target engagement.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of NVP-CGM097 and a typical in vivo experimental workflow.
Caption: NVP-CGM097 inhibits MDM2, leading to p53 stabilization and nuclear translocation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. | BioWorld [bioworld.com]
- 6. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-CGM097 Sulfate: A Technical Guide on a Novel MDM2 Inhibitor for Solid Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-CGM097, a potent and selective small-molecule inhibitor of the p53-MDM2 interaction, has emerged as a promising therapeutic agent for the treatment of solid tumors harboring wild-type p53. By disrupting the negative regulation of p53 by MDM2, NVP-CGM097 reactivates the p53 signaling pathway, leading to cell cycle arrest, apoptosis, and tumor growth inhibition. This technical guide provides an in-depth overview of NVP-CGM097, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor development. In response to cellular stress, p53 is activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and DNA repair.[1] The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase MDM2 (murine double minute 2).[2] In many human cancers with wild-type p53, the tumor-suppressive function of p53 is abrogated by the overexpression of MDM2, which binds to p53 and promotes its degradation.[3] Therefore, inhibiting the p53-MDM2 interaction represents an attractive therapeutic strategy to restore p53 function in these cancers.[4][5]
NVP-CGM097 is a dihydroisoquinolinone derivative that acts as a highly potent and selective inhibitor of the p53-MDM2 interaction.[6][7] It binds to the p53-binding pocket of MDM2 with high affinity, thereby preventing the interaction between the two proteins and leading to the stabilization and activation of p53.[8][9] This guide details the preclinical and clinical evaluation of NVP-CGM097 in solid tumors.
Mechanism of Action
NVP-CGM097 functions by disrupting the interaction between p53 and its negative regulator, MDM2. This leads to the reactivation of the p53 pathway and its downstream tumor-suppressive effects.
As illustrated in Figure 1, in cancer cells with wild-type p53 and overexpressed MDM2, p53 is largely inactive. NVP-CGM097 binds to MDM2, preventing it from binding to and degrading p53. This leads to the accumulation of active p53, which can then transcriptionally activate its target genes, such as CDKN1A (encoding p21) and PUMA, resulting in cell cycle arrest and apoptosis, respectively.[10]
Preclinical Data
In Vitro Potency and Selectivity
NVP-CGM097 has demonstrated high potency in inhibiting the MDM2-p53 interaction and subsequent cell growth in various cancer cell lines with wild-type p53.
| Parameter | Value | Assay | Reference |
| hMDM2 Binding Affinity (Ki) | 1.3 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [8] |
| p53 Nuclear Translocation (IC50) | 0.224 µM | Cellular Imaging Assay | [8] |
Table 1: In Vitro Potency of NVP-CGM097
NVP-CGM097 exhibits selectivity for p53 wild-type cancer cells, with significantly lower activity in p53 mutant or null cells.[4]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of NVP-CGM097 has been evaluated in several patient-derived xenograft (PDX) models of solid tumors.
| Tumor Type | Model | Dosing Regimen | Outcome | Reference |
| Osteosarcoma | SJSA-1 | Daily oral administration | Dose-dependent tumor growth inhibition | [8] |
| B-cell Acute Lymphoblastic Leukemia | 24 B-ALL PDXs | Daily oral administration | Markedly improved overall survival (median 73 vs 28 days for vehicle) | [11][12] |
Table 2: In Vivo Efficacy of NVP-CGM097 in Xenograft Models
These studies demonstrate that NVP-CGM097 can effectively suppress tumor growth in vivo at well-tolerated doses.[9]
Clinical Data
Phase I Clinical Trial in Solid Tumors
A first-in-human, open-label, multi-center, dose-escalation Phase I study (NCT01760525) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of NVP-CGM097 in adult patients with advanced solid tumors with wild-type p53.[13][14][15]
| Parameter | Result |
| Number of Patients | 51 |
| Dosing Regimens | 10-400mg 3 times a week (3qw) and 300-700mg 3qw (2 weeks on/1 week off) |
| Most Common Grade 3/4 Adverse Events | Thrombocytopenia and neutropenia[16] |
| Maximum Tolerated Dose (MTD) | Not determined |
| Pharmacokinetics | Plasma concentrations increased in a dose-proportional manner |
| Disease Control Rate | 39% |
| Partial Response | 1 patient |
| Stable Disease | 19 patients |
Table 3: Summary of Phase I Clinical Trial Results for NVP-CGM097 in Solid Tumors [13][17]
The study concluded that NVP-CGM097 has a manageable safety profile, with delayed-onset thrombocytopenia being a notable on-target toxicity.[13][17] Although the development of NVP-CGM097 was not pursued further, the study provided valuable insights for the development of next-generation MDM2 inhibitors.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of NVP-CGM097.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of NVP-CGM097 on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., 1,500-5,000 cells/well) in 96-well plates and allow them to adhere for 24 hours.[8]
-
Drug Treatment: Treat the cells with various concentrations of NVP-CGM097 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis
This protocol is used to detect the levels of specific proteins (e.g., p53, p21, MDM2) in cells treated with NVP-CGM097.
-
Cell Lysis: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-p21, anti-MDM2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of NVP-CGM097.
-
Animal Model: Use immunodeficient mice (e.g., NOD.SCID.IL2Rɣ-/-) for the engraftment of human cancer cells or patient-derived xenografts.[11]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Randomization and Treatment: When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer NVP-CGM097 or vehicle to the respective groups via the desired route (e.g., oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or improvement in overall survival.[11]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p53 and its target genes).
Combination Therapies and Overcoming Resistance
The therapeutic efficacy of MDM2 inhibitors like NVP-CGM097 can be enhanced through combination with other anti-cancer agents.[5] For instance, co-treatment with 5-fluorouracil has shown additive anti-proliferative effects in neuroendocrine tumor cells.[10][18]
Furthermore, NVP-CGM097 has been shown to reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCB1.[18][19] It directly blocks the efflux function of ABCB1, leading to increased intracellular accumulation of chemotherapeutic drugs.[18] This suggests a potential role for NVP-CGM097 in sensitizing resistant tumors to conventional chemotherapy.
Mechanisms of acquired resistance to MDM2 inhibitors can include the acquisition of p53 mutations.[11] However, in a preclinical trial with B-ALL PDXs, acquired TP53 mutations were identified in only a small fraction of resistant leukemias, suggesting that other resistance mechanisms are also at play.[11]
Conclusion
NVP-CGM097 is a potent and selective MDM2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models and preliminary efficacy in a Phase I clinical trial in patients with p53 wild-type solid tumors. Its ability to reactivate the p53 pathway provides a strong rationale for its therapeutic use. While its clinical development was not continued, the knowledge gained from the studies of NVP-CGM097 has been instrumental in guiding the development of new and improved MDM2 inhibitors. Further research into combination strategies and mechanisms of resistance will be crucial for maximizing the therapeutic potential of this class of drugs in the treatment of solid tumors.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2 in Tumor Biology and Cancer Therapy: A Review of Current Clinical Trials | Sciety [sciety.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. First-in-Human, Phase I Dose-Escalation Study of CGM097, a HDM2 Inhibitor in Adult Patients With p53 Wild-type Advanced Solid Malignancies - OAK Open Access Archive [oak.novartis.com]
- 14. A Phase I, Open-Label, Multi-Center, Dose Escalation Study of Oral CGM097, A p53/HDM2-Interaction Inhibitor, in Adult Patients with Selected Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 15. academic.oup.com [academic.oup.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Pharmacokinetic-pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Species-Specific Binding of NVP-CGM097 to MDM2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the species-specific binding characteristics of NVP-CGM097, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. Understanding these nuances is critical for the accurate interpretation of preclinical data and the successful clinical development of this class of therapeutics.
The p53-MDM2 Signaling Pathway: A Critical Target in Oncology
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a central role in preventing cancer formation.[1] In response to cellular stress signals such as DNA damage or oncogene activation, p53 is activated and orchestrates a variety of cellular responses, including cell-cycle arrest, apoptosis, and senescence.[2][3]
The primary negative regulator of p53 is the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[3][4] In unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This interaction forms a crucial autoregulatory feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[4][5] In many cancers where p53 remains wild-type, its function is abrogated by the overexpression of MDM2.[2][6]
NVP-CGM097 is a small molecule inhibitor designed to disrupt this interaction. By binding to the p53-binding pocket on MDM2, NVP-CGM097 prevents the degradation of p53, leading to its accumulation, nuclear translocation, and the activation of its downstream tumor-suppressive functions.[7][8][9]
Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of NVP-CGM097.
Quantitative Analysis of Species-Specific Binding
Biochemical and biophysical studies have revealed that NVP-CGM097 exhibits significant species-specific differences in its binding affinity for MDM2.[1][8] The compound is markedly more potent against human MDM2 than against its orthologs in common preclinical species such as mouse, rat, and dog.[1][8] This contrasts with other MDM2 inhibitors, like Nutlin-3a, which show more consistent potency across these species.[1]
The molecular basis for this discrepancy lies in amino acid variations within the p53-binding pocket of MDM2. Specifically, two residues, Leu-54 and Leu-57 in human MDM2, are substituted with isoleucine in rodent species.[1] These substitutions introduce additional methyl groups that create a steric clash with NVP-CGM097, thereby reducing its binding affinity.[1]
Table 1: Comparative Binding Affinities of NVP-CGM097 and Nutlin-3a to MDM2 from Different Species
| Compound | Species | Binding Affinity (Ki, nM) | Fold Difference (vs. Human) |
| NVP-CGM097 | Human | 1.3 | 1.0 |
| Dog | 20.8 | 16 | |
| Mouse | 66.3 | 51 | |
| Rat | 48.1 | 37 | |
| Nutlin-3a | Human | 8.0 | 1.0 |
| Dog | 12.0 | 1.5 | |
| Mouse | 10.0 | 1.25 | |
| Rat | 9.0 | 1.13 |
Data compiled from published literature.[1]
Experimental Protocols
To investigate the species-specific binding and functional consequences of MDM2 inhibitors, a combination of biochemical and cell-based assays is employed.
The general workflow involves an initial biochemical assessment of binding affinity, followed by cellular assays to confirm on-target activity and downstream effects.
Caption: Workflow for investigating species-specific MDM2 inhibitor binding.
This biochemical assay is used to quantify the binding affinity of inhibitors to MDM2 in a cell-free system. It measures the disruption of the interaction between MDM2 and a p53-derived peptide.
Principle: The assay utilizes a recombinant, tagged MDM2 protein (e.g., GST-MDM2) and a biotinylated p53 peptide. A Europium-labeled anti-GST antibody serves as the FRET donor, and Streptavidin-Allophycocyanin (SA-APC) acts as the acceptor. When the MDM2-p53 complex is intact, the donor and acceptor are in close proximity, resulting in a high FRET signal. An inhibitor like NVP-CGM097 disrupts this complex, leading to a decrease in the FRET signal.
Materials:
-
Recombinant MDM2 proteins (human, mouse, rat, etc.)
-
Biotinylated p53 peptide
-
NVP-CGM097 and other test compounds
-
TR-FRET buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
Europium-labeled anti-tag antibody (donor)
-
Streptavidin-APC (acceptor)
-
384-well, low-volume, non-binding plates
-
TR-FRET-compatible plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of NVP-CGM097 in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Reagent Preparation: Prepare a master mix of recombinant MDM2 protein and biotinylated p53 peptide in assay buffer.
-
Assay Plate Setup:
-
Add 2 µL of the diluted compound solution to each well of the 384-well plate.
-
Add 8 µL of the MDM2/p53 peptide mix to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mix containing the Europium-labeled antibody and SA-APC in assay buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 615 nm).
-
Data Analysis:
-
Calculate the ratio of acceptor/donor fluorescence.
-
Plot the FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation if the Kd of the protein-peptide interaction is known.
-
This assay confirms the mechanism of action in a cellular context by visualizing the inhibitor-induced movement of p53 from the cytoplasm to the nucleus.[1][7]
Principle: In untreated cells with wild-type p53, p53 is largely sequestered in the cytoplasm by MDM2. Inhibition of the MDM2-p53 interaction by NVP-CGM097 stabilizes p53 and allows it to translocate to the nucleus. This translocation can be quantified using high-content imaging.[1]
Materials:
-
Human and rodent cell lines expressing wild-type p53 (e.g., SJSA-1, HCT-116)
-
Complete cell culture medium
-
NVP-CGM097
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against p53
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Methodology:
-
Cell Seeding: Seed cells into 96-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of NVP-CGM097 concentrations for a specified time (e.g., 4-24 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with fixation solution for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunofluorescence Staining:
-
Wash cells and block with blocking solution for 1 hour.
-
Incubate with the primary anti-p53 antibody overnight at 4°C.
-
Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
-
Imaging: Wash the cells and acquire images using a high-content imaging system, capturing both the DAPI (nuclear) and the secondary antibody (p53) channels.
-
Image Analysis:
-
Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain.
-
Quantify the fluorescence intensity of p53 staining in both compartments for each cell.
-
Calculate the ratio of nuclear to cytoplasmic p53 intensity.
-
Plot this ratio against the inhibitor concentration to determine the IC50 for p53 nuclear translocation.[7]
-
Conclusion and Implications
The dihydroisoquinolinone derivative NVP-CGM097 is a highly potent inhibitor of the human MDM2-p53 interaction. However, its efficacy is significantly reduced against MDM2 from common preclinical species due to specific amino acid differences in the drug-binding pocket. This species-specific binding has critical implications for drug development:
-
Preclinical Model Selection: Rodent models may underestimate the potency and on-target toxicity of NVP-CGM097. Pharmacodynamic endpoints, such as the induction of p21, should be carefully correlated with drug exposure levels to understand the in vivo activity.[7]
-
Toxicology Studies: The reduced affinity for rodent and canine MDM2 means that toxicology studies in these species may not fully reflect the potential on-target liabilities in humans.
-
Translational Science: A thorough understanding of these species-specific differences is essential for accurately translating preclinical findings to the clinical setting and for guiding dose selection in Phase 1 trials.[1][10]
This detailed guide underscores the importance of characterizing inhibitor-target interactions across multiple species to build a robust and predictive preclinical data package for targeted oncology agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Interactions between p53 and MDM2 in a mammalian cell cycle checkpoint pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-CGM097 Sulfate: A Technical Guide to its Reversal of ABCB1-Mediated Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein or ABCB1. This transporter actively extrudes a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. NVP-CGM097, originally developed as an inhibitor of the HDM2-p53 interaction, has been identified as a potent modulator of ABCB1-mediated MDR. This technical guide provides an in-depth overview of the mechanism of action of NVP-CGM097 sulfate in reversing ABCB1-mediated drug resistance, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound reverses ABCB1-mediated multidrug resistance primarily through direct interaction with the ABCB1 transporter.[1][2] This interaction leads to the inhibition of the transporter's efflux function, resulting in an increased intracellular accumulation of chemotherapeutic agents in cancer cells overexpressing ABCB1.[1][2]
Key aspects of the mechanism include:
-
Direct Inhibition of Efflux: NVP-CGM097 directly blocks the pumping action of ABCB1, preventing the expulsion of cytotoxic drugs.[1][2]
-
No Alteration of ABCB1 Expression or Localization: Studies have shown that NVP-CGM097 does not significantly change the protein expression levels of ABCB1, nor does it alter its localization on the cell membrane.[1][2] This indicates that its effect is functional rather than regulatory at the genetic or protein expression level.
-
Modulation of ATPase Activity: The function of ABCB1 is fueled by the hydrolysis of ATP. NVP-CGM097 exhibits a biphasic effect on the ATPase activity of ABCB1. At lower concentrations, it stimulates ATPase activity, while at higher concentrations, it leads to inhibition.[1][2] This suggests a complex interaction with the transporter's catalytic cycle.
-
Docking Studies: Molecular docking simulations suggest that NVP-CGM097 binds to an inhibitory site within the ABCB1 transporter, inducing conformational changes that impair its function.[2]
It is important to note that while NVP-CGM097 is an HDM2 inhibitor that modulates the p53 pathway, its effect on ABCB1 appears to be a distinct and direct mechanism of action.[1][2]
Quantitative Data
The efficacy of this compound in reversing ABCB1-mediated multidrug resistance has been quantified through various in vitro studies. The following tables summarize the key findings.
Table 1: Cytotoxicity of this compound in Parental and ABCB1-Overexpressing Cell Lines
| Cell Line | Description | IC50 of NVP-CGM097 (µM) |
| KB-3-1 | Parental human epidermoid carcinoma | 44.03 |
| KB-C2 | ABCB1-overexpressing human epidermoid carcinoma | 45.54 |
| SW620 | Parental human colon adenocarcinoma | 25.20 |
| SW620/Ad300 | ABCB1-overexpressing human colon adenocarcinoma | 17.05 |
| HEK293/pcDNA3.1 | Human embryonic kidney (control) | 14.36 |
| HEK293/ABCB1 | Human embryonic kidney (ABCB1-transfected) | 14.57 |
Data extracted from Zhang et al., 2020.[2]
Table 2: Reversal of ABCB1-Mediated Multidrug Resistance by this compound
| Cell Line | Chemotherapeutic Agent | NVP-CGM097 (µM) | IC50 (nM) | Fold Reversal |
| KB-C2 | Doxorubicin | 0 | 1,216.3 ± 112.5 | - |
| 1 | 389.7 ± 41.2 | 3.12 | ||
| 3 | 102.5 ± 15.8 | 11.87 | ||
| Paclitaxel | 0 | 452.1 ± 55.3 | - | |
| 1 | 136.4 ± 21.9 | 3.31 | ||
| 3 | 45.8 ± 8.7 | 9.87 | ||
| SW620/Ad300 | Doxorubicin | 0 | 15,684.2 ± 1,452.1 | - |
| 1 | 6,845.3 ± 712.4 | 2.29 | ||
| 3 | 2,154.8 ± 289.6 | 7.28 | ||
| Paclitaxel | 0 | 1,876.5 ± 201.7 | - | |
| 1 | 789.3 ± 92.1 | 2.38 | ||
| 3 | 254.1 ± 33.5 | 7.38 |
Fold Reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of NVP-CGM097. Data adapted from Zhang et al., 2020.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effect of this compound on ABCB1.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a substance exhibits cytotoxicity to a cell population.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
Drug Incubation: The following day, various concentrations of this compound, chemotherapeutic agents, or a combination thereof are added to the wells. The cells are then incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Drug Accumulation and Efflux Assay
These assays measure the intracellular concentration of a radiolabeled substrate of ABCB1, such as [³H]-paclitaxel.
-
Accumulation Assay:
-
Cells are seeded in 24-well plates and grown to confluence.
-
The cells are pre-incubated with or without this compound at a specified concentration (e.g., 3 µM) for 1 hour at 37°C.
-
[³H]-paclitaxel is then added to a final concentration (e.g., 0.1 µM) and incubated for another 1-2 hours.
-
The incubation is stopped by washing the cells rapidly with ice-cold PBS.
-
The cells are lysed with a lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
The radioactivity of the cell lysates is measured using a scintillation counter.
-
Protein concentration is determined to normalize the radioactivity counts.
-
-
Efflux Assay:
-
Cells are first loaded with [³H]-paclitaxel as described in the accumulation assay.
-
After loading, the cells are washed with fresh, pre-warmed medium.
-
The cells are then incubated in fresh medium with or without this compound for various time points (e.g., 0, 30, 60, 120 minutes).
-
At each time point, the medium is collected, and the cells are lysed.
-
The radioactivity in both the medium and the cell lysate is measured to determine the amount of drug that has been effluxed.
-
ABCB1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ABCB1 in the presence of this compound.
-
Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of ABCB1 are prepared from ABCB1-overexpressing cells.
-
Assay Reaction:
-
A reaction mixture is prepared containing the membrane vesicles, assay buffer (typically including MgCl₂, EGTA, and an ATPase inhibitor cocktail to block other ATPases), and varying concentrations of this compound.
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined time (e.g., 20 minutes) at 37°C.
-
The reaction is stopped by the addition of a stop solution (e.g., sodium dodecyl sulfate).
-
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.
-
Data Analysis: The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate (a potent ABCB1 inhibitor) from the total activity.
Western Blotting and Immunofluorescence
These techniques are used to assess the expression and subcellular localization of the ABCB1 protein.
-
Western Blotting:
-
Cells are treated with this compound for various time points (e.g., 0, 24, 48, 72 hours).
-
Total protein is extracted, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for ABCB1, followed by a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system.
-
-
Immunofluorescence:
-
Cells are grown on coverslips and treated with this compound.
-
The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
The cells are incubated with a primary antibody against ABCB1, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with DAPI.
-
The coverslips are mounted on slides, and the subcellular localization of ABCB1 is visualized using a fluorescence microscope.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of NVP-CGM097 action on ABCB1.
Caption: Workflow for assessing NVP-CGM097's MDR reversal.
Conclusion
This compound effectively antagonizes ABCB1-mediated multidrug resistance. Its mechanism of action involves the direct inhibition of the ABCB1 transporter's efflux function, leading to increased intracellular accumulation of chemotherapeutic drugs. This effect is not associated with alterations in ABCB1 protein expression or subcellular localization. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to overcome multidrug resistance in cancer. The potential dual-functionality of NVP-CGM097 as both an HDM2 inhibitor and an ABCB1 modulator makes it a compelling candidate for further investigation in combination chemotherapy strategies.
References
The Structural Basis for NVP-CGM097's High Affinity and Selectivity for MDM2
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2), is a critical checkpoint in cell cycle control and apoptosis. In many cancers with wild-type p53, this interaction is overactive, leading to p53 degradation and tumor survival. NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction (PPI) that has advanced into clinical trials.[1][2] This document provides a detailed technical overview of the structural and biophysical principles underlying NVP-CGM097's high-affinity binding to MDM2, the experimental methodologies used for its characterization, and the key molecular interactions that define its efficacy.
The p53-MDM2 Signaling Axis
The p53 protein functions as a transcription factor that responds to cellular stress by inducing cell cycle arrest, senescence, or apoptosis. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus forming a negative feedback loop.[3] NVP-CGM097 reactivates the p53 pathway by competitively binding to the p53-binding pocket on MDM2, preventing p53 degradation and leading to the accumulation of p53 in the nucleus, transcriptional activation of p53 target genes like CDKN1A (p21), and subsequent cell growth inhibition.[4][5]
Figure 1: p53-MDM2 signaling pathway and NVP-CGM097's mechanism of action.
Structural Basis of High-Affinity Binding
The high affinity of NVP-CGM097 for MDM2 is rooted in its ability to effectively mimic the key interactions of p53 within a deep hydrophobic cleft on the MDM2 surface. The p53 peptide binds to MDM2 in an α-helical conformation, with three hydrophobic residues—Phe19, Trp23, and Leu26—inserting into three corresponding hydrophobic pockets on MDM2.[6][7]
Analysis of the co-crystal structure of NVP-CGM097 bound to human MDM2 (PDB: 4ZYF) reveals the precise molecular interactions driving its potency.[8][9]
-
Mimicry of p53 Residues: NVP-CGM097's structure positions key chemical moieties to occupy the same pockets as the critical p53 residues.[10]
-
Trp23 Pocket: The p-chlorophenyl group at the C1 position of the dihydroisoquinolinone core effectively occupies the deep Trp23 pocket.[5]
-
Leu26 Pocket: The C7-(R)-sec-butoxy group fits efficiently into the Leu26 binding pocket.[5]
-
Phe19 Pocket: The dihydroisoquinolinone scaffold itself is positioned to interact with the Phe19 pocket.[11]
-
-
Induced Fit and Additional Interactions: The binding of NVP-CGM097 is not a simple lock-and-key mechanism but involves conformational adjustments in MDM2—an induced-fit mechanism.[12]
-
π-π Stacking: NVP-CGM097 binding induces a conformational change in the MDM2 residue Phe55, allowing it to form a favorable π-π stacking interaction with the inhibitor's dihydroisoquinolone core.[10]
-
Water-Mediated Hydrogen Bonds: The isopropyl ether group of NVP-CGM097 forms water-mediated hydrogen bonds with MDM2 residues Tyr100, Gln24, and Phe55, further stabilizing the complex.[10]
-
The thermodynamic signature of the interaction, determined by Isothermal Titration Calorimetry (ITC), shows that binding is driven by both favorable enthalpy (ΔH) and favorable entropy (−TΔS) contributions.[5]
Figure 2: Logical relationship of NVP-CGM097 mimicking p53 residues to bind MDM2.
Quantitative Binding and Cellular Activity Data
NVP-CGM097 demonstrates nanomolar affinity for human MDM2, which is significantly more potent than first-generation inhibitors like Nutlin-3a.[5] Its binding is also highly selective for MDM2 over its homolog MDM4 (MDMX).[5] Interestingly, the inhibitor shows species specificity, with markedly higher potency against human MDM2 compared to rodent or canine forms, a difference attributed to sequence variations at residues Leu-54 and Leu-57 in the p53 binding pocket.[5][13]
| Parameter | Assay | Target | Value | Reference(s) |
| Biochemical Affinity | ||||
| Ki | TR-FRET | Human MDM2 | 1.3 nM | [4] |
| IC50 | TR-FRET | Human MDM2 | 1.7 nM | [5] |
| IC50 | TR-FRET | Human MDM4 | 2000 nM | [5] |
| Kon | (Not Specified) | Human MDM2 | 37 x 106 M-1s-1 | [13] |
| Koff | (Not Specified) | Human MDM2 | 0.071 s-1 | [13] |
| Thermodynamics (ITC) | ||||
| KD | ITC | Human MDM2 | 1.0 nM | [5] |
| ΔH (kcal/mol) | ITC | Human MDM2 | -8.1 | [5] |
| -TΔS (kcal/mol) | ITC | Human MDM2 | -4.2 | [5] |
| Stoichiometry (n) | ITC | Human MDM2 | 1.0 | [5] |
| Thermal Stability | ||||
| ΔTm | DSF | Human MDM2 | 25 °C | [5] |
| Cellular Activity | ||||
| p53 Redistribution IC50 | High-Content Imaging | p53wt cells | 0.224 µM | [5] |
| Proliferation GI50 | Cell Proliferation Assay | SJSA-1 (p53wt) | 0.35 µM | [4] |
| Proliferation IC50 | Cell Proliferation Assay | HCT116 (p53wt) | 0.454 µM | [4] |
Experimental Protocols
The characterization of the NVP-CGM097-MDM2 interaction relies on a suite of biophysical and biochemical assays.
Figure 3: Generalized experimental workflow for inhibitor characterization.
This competitive binding assay is used to determine the IC50 and Ki of inhibitors.
-
Principle: The assay measures the disruption of FRET between a donor fluorophore (e.g., Europium cryptate-labeled antibody against a tagged MDM2) and an acceptor fluorophore (e.g., a red-labeled ligand or p53 peptide). When NVP-CGM097 binds to MDM2, it displaces the acceptor-labeled ligand, decreasing the FRET signal.[14]
-
Reagents:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% BSA and 0.05% Tween-20.
-
Recombinant GST-tagged human MDM2 protein.
-
Europium (Eu)-labeled anti-GST antibody (Donor).
-
Fluorescently-labeled p53-derived peptide or small molecule ligand (Acceptor).
-
NVP-CGM097 serially diluted in DMSO, then in assay buffer.
-
-
Protocol:
-
Dispense 2 µL of serially diluted NVP-CGM097 or control (DMSO) into a low-volume 384-well plate.
-
Add 4 µL of GST-MDM2 protein to each well.
-
Prepare a detection mix containing the Eu-anti-GST antibody and the fluorescently-labeled ligand. Add 4 µL of this mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor/reference).
-
Calculate the ratio of acceptor/donor signals and plot against inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.
-
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry).[15]
-
Principle: A solution of the ligand (NVP-CGM097) is titrated into a solution of the protein (MDM2) in the calorimeter cell. The instrument measures the minute temperature changes upon each injection.
-
Reagents:
-
ITC Buffer: e.g., 20 mM MES-NaOH, 150 mM NaCl, pH 6.0. It is critical that the protein and ligand are in identically buffer-matched solutions to avoid heats of dilution.
-
Purified, concentrated human MDM2 (e.g., 15-30 µM in the cell).
-
NVP-CGM097 (e.g., 150-300 µM in the syringe), dissolved in ITC buffer containing a matched percentage of DMSO.
-
-
Protocol:
-
Thoroughly dialyze the MDM2 protein against the ITC buffer. Dissolve NVP-CGM097 in the final dialysis buffer.
-
Degas both protein and ligand solutions immediately before the experiment.
-
Load the MDM2 solution into the 1.4 mL sample cell and the NVP-CGM097 solution into the injection syringe of the ITC instrument (e.g., a MicroCal VP-ITC).
-
Set the experimental temperature to 20-25 °C.
-
Perform an initial small injection (e.g., 1 µL) followed by 25-30 larger injections (e.g., 10 µL each) at 180-second intervals to allow for re-equilibration.
-
Integrate the heat change for each injection peak to generate a binding isotherm (kcal/mol vs. molar ratio).
-
Fit the isotherm to a single-site binding model to extract the thermodynamic parameters.
-
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to its target protein.[16][17]
-
Principle: A highly pure, stable protein-ligand complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built.
-
Reagents:
-
Highly purified human MDM2 (e.g., >95% purity, concentrated to 10-20 mg/mL).
-
NVP-CGM097 dissolved in a suitable solvent (e.g., 100 mM in DMSO).
-
Crystallization screening solutions (various buffers, precipitants, and additives).
-
-
Protocol:
-
Complex Formation: Incubate the purified MDM2 protein with a 5- to 10-fold molar excess of NVP-CGM097 for several hours at 4 °C to ensure complex formation.[16]
-
Crystallization: Use the sitting-drop or hanging-drop vapor diffusion method. Mix the protein-ligand complex solution (e.g., 1 µL) with a reservoir solution (e.g., 1 µL) on a cover slip or post. Seal this over a reservoir containing 0.5-1.0 mL of the reservoir solution.
-
Screening & Optimization: Screen a wide range of crystallization conditions at different temperatures (e.g., 4 °C and 20 °C). Optimize initial "hits" by varying precipitant concentration, pH, and additives.
-
Cryo-protection and Data Collection: Soak the obtained crystals in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known MDM2 structure as a search model. Build the NVP-CGM097 molecule into the resulting electron density map and refine the complete structure.
-
SPR is a label-free technique for real-time monitoring of binding kinetics (association rate, kon; dissociation rate, koff) and affinity (KD).[18][19]
-
Principle: The ligand (MDM2) is immobilized on a sensor chip. The analyte (NVP-CGM097) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).
-
Reagents:
-
Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4.
-
Recombinant MDM2 protein with a tag for immobilization (e.g., His-tag or Biotin).
-
Appropriate sensor chip (e.g., Ni-NTA for His-tagged protein or Streptavidin for biotinylated protein).
-
NVP-CGM097 serially diluted in running buffer.
-
-
Protocol:
-
Immobilization: Prime the SPR instrument with running buffer. Activate and immobilize the MDM2 protein onto the sensor chip surface to a target level (e.g., ~400 RU). A reference flow cell is typically prepared in parallel (activated and blocked) to subtract bulk refractive index changes.
-
Binding Analysis: Inject a series of concentrations of NVP-CGM097 over both the reference and MDM2-immobilized flow cells at a constant flow rate (e.g., 30 µL/min).
-
Association Phase: Monitor the increase in RU during the injection as NVP-CGM097 associates with MDM2.
-
Dissociation Phase: After the injection, flow running buffer over the chip and monitor the decrease in RU as the complex dissociates.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte before the next concentration is injected.
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain sensorgrams. Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and the equilibrium dissociation constant (KD = koff/kon).
-
Conclusion
The profound affinity of NVP-CGM097 for MDM2 is a result of meticulous structure-based design. It achieves its potency through a combination of precise mimicry of the essential p53 hydrophobic interactions and the recruitment of additional stabilizing forces, including π-π stacking and water-mediated hydrogen bonds, via an induced-fit mechanism. The comprehensive characterization using a suite of orthogonal biophysical techniques has not only elucidated the structural determinants of its high affinity but also provided a robust framework for the continued development of next-generation PPI inhibitors targeting the critical p53-MDM2 axis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. worldscientific.com [worldscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
- 15. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 17. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Methodological & Application
Application Notes and Protocols for NVP-CGM097 Sulfate Treatment in Cancer Cell Lines
Introduction
NVP-CGM097 is a potent and highly selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein.[1][2] MDM2 is a key negative regulator of the p53 tumor suppressor protein.[3][4] In cancer cells with wild-type p53, MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[3] NVP-CGM097 disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53.[1][3] This activation of the p53 pathway can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making NVP-CGM097 a promising therapeutic agent for p53 wild-type tumors.[2][5]
These application notes provide detailed protocols for the in vitro use of NVP-CGM097 sulfate in cancer cell lines, including methods for assessing cell viability, analyzing protein expression, and a summary of its antiproliferative activity in various cell lines.
Mechanism of Action
NVP-CGM097 binds to the p53-binding pocket of MDM2 with high affinity, competitively inhibiting the interaction between MDM2 and p53.[1] This disruption leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to regulate the expression of its target genes.[3] Key downstream targets of p53 include p21 (CDKN1A), which mediates cell cycle arrest, and other genes involved in apoptosis.[5][6]
Figure 1: Mechanism of action of NVP-CGM097 in p53 wild-type cancer cells.
Quantitative Data
The antiproliferative activity of NVP-CGM097 has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.
| Cell Line | Cancer Type | p53 Status | IC50 / GI50 (µM) | Notes |
| SJSA-1 | Osteosarcoma | Wild-type (MDM2-amplified) | GI50 = 0.35[1] | Highly sensitive due to MDM2 amplification. |
| HCT116 | Colorectal Carcinoma | Wild-type | IC50 = 0.454[1] | |
| GOT1 | Neuroendocrine Tumor | Wild-type | IC50 = 1.84 (144h incubation)[6] | Sensitivity is time-dependent. |
| KB-3-1 | Epidermoid Carcinoma | Not specified | IC50 = 44.03[7] | |
| KB-C2 | Epidermoid Carcinoma | Not specified | IC50 = 45.54[7] | Colchicine-selected, ABCB1-overexpressing. |
| SW620 | Colorectal Adenocarcinoma | Mutant | IC50 = 25.20[7] | |
| SW620/Ad300 | Colorectal Adenocarcinoma | Mutant | IC50 = 17.05[7] | Doxorubicin-resistant. |
| HEK293/pcDNA3.1 | Embryonic Kidney | Wild-type | IC50 = 14.36[7] | |
| HEK293/ABCB1 | Embryonic Kidney | Wild-type | IC50 = 14.57[7] | ABCB1-overexpressing. |
| BON1 | Pancreatic Neuroendocrine | Mutant | Resistant[4] | |
| NCI-H727 | Lung Neuroendocrine | Mutant | Resistant[4] |
Experimental Protocols
Figure 2: General experimental workflow for NVP-CGM097 treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Maintenance:
-
Culture p53 wild-type cancer cell lines (e.g., SJSA-1, HCT116, GOT1) in the recommended complete growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 70-80% confluency.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Cell Seeding and Treatment:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density. Seeding densities can range from 1,500 to 50,000 cells/well depending on the cell line's growth rate.[1]
-
Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of NVP-CGM097 from the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of NVP-CGM097 used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of NVP-CGM097 or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 48, 72, 96, or 144 hours).[6]
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment:
-
Seed 1,500-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of NVP-CGM097 as described in Protocol 1.
-
-
MTT Incubation:
-
After the treatment period (e.g., 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of NVP-CGM097 concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis
-
Cell Lysis and Protein Quantification:
-
Following treatment with NVP-CGM097 for the desired duration (e.g., 24-48 hours), wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control. A dose-dependent increase in p53 and p21 expression is expected following NVP-CGM097 treatment in p53 wild-type cells.[6]
-
Concluding Remarks
NVP-CGM097 is a valuable tool for studying the p53 signaling pathway and for investigating novel therapeutic strategies in p53 wild-type cancers. The protocols outlined in these application notes provide a framework for conducting in vitro experiments to characterize the effects of NVP-CGM097 on cancer cell lines. It is important to optimize experimental conditions, such as cell seeding density and treatment duration, for each specific cell line to ensure reproducible and meaningful results. The provided data and protocols should serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this promising MDM2 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of NVP-CGM097 Sulfate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of NVP-CGM097 sulfate, a potent and selective inhibitor of the MDM2-p53 interaction, in various mouse models of cancer. The following sections summarize key quantitative data, detail experimental procedures, and provide visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
NVP-CGM097 is a small molecule inhibitor that binds to the p53-binding pocket of Mouse double minute 2 homolog (MDM2), preventing the interaction between MDM2 and the tumor suppressor protein p53.[1] This disruption inhibits the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilization and activation of p53 lead to the transcriptional upregulation of its target genes, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[1][2]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and in vivo efficacy of NVP-CGM097 in mouse models.
Table 1: Pharmacokinetic Parameters of NVP-CGM097 in Mice
| Parameter | Value | Administration Route | Reference |
| Tmax (Time to maximum concentration) | ~3 hours | Oral | [1] |
| Total Blood Clearance (CL) | 5 mL/min/kg | Intravenous | [3][4] |
| Apparent Terminal Half-life (t1/2) | 6-12 hours | Intravenous | [4] |
| Oral Bioavailability (%F) | High | Oral | [4] |
Table 2: In Vivo Efficacy of NVP-CGM097 in Mouse Xenograft Models
| Mouse Model | Tumor Type | Dose (Oral) | Dosing Schedule | Outcome | Reference |
| Nude Mice | SJSA-1 (Osteosarcoma) | 100 mg/kg | Daily | 65% tumor regression after 10 days | [2] |
| Nude Mice | SJSA-1 (Osteosarcoma) | 50 mg/kg | Daily | Stable disease | [2] |
| Nude Mice | SJSA-1 (Osteosarcoma) | 25 mg/kg | Daily | 50% reduction in tumor growth vs. vehicle | [2] |
| Nude Mice | SJSA-1 (Osteosarcoma) | Not specified | Daily to twice per week | Tumor regression | [1] |
| Nude Mice | Liposarcoma (WDLPS & DDLPS) | Not specified | Not specified | Potent anti-tumor efficacy | [1] |
| NOD.SCID.IL2Rɣ-/- (NSG) | B-cell Acute Lymphoblastic Leukemia (PDX) | Not specified | Daily | Markedly improved overall survival | [5] |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
0.5% Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 25, 50, or 100 mg/kg) and the number and weight of the mice.
-
Prepare a fresh solution of 0.5% HPMC in sterile water.
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add the appropriate volume of 0.5% HPMC solution to the tube to achieve the final desired concentration. A typical administration volume is 10 mL/kg.[2]
-
Vortex the suspension vigorously for 5-10 minutes to ensure a homogenous mixture. If needed, sonicate for a short period to aid in dispersion.
-
The suspension should be prepared fresh daily before administration.
Oral Administration of this compound to Mice
Procedure:
-
Gently restrain the mouse.
-
Measure the body weight of the mouse to calculate the precise volume of the NVP-CGM097 suspension to be administered.
-
Draw the calculated volume of the freshly prepared suspension into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus of the mouse and slowly administer the suspension.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
Return the mouse to its cage and observe for any adverse effects.
Xenograft Tumor Model Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of NVP-CGM097 in a xenograft mouse model.
Pharmacodynamic Analysis
To confirm the on-target activity of NVP-CGM097 in vivo, the expression of p53 target genes in tumor tissue can be assessed.
Procedure:
-
At the end of the treatment period, or at specified time points, euthanize the mice.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen or place them in a stabilizing solution (e.g., RNAlater).
-
Extract RNA or protein from the tumor samples.
-
Analyze the expression of p53 target genes such as CDKN1A (p21), PUMA, and MDM2 using quantitative real-time PCR (qRT-PCR) or Western blotting.
-
A single 50 mg/kg dose of NVP-CGM097 in an SJSA-1 model has been shown to upregulate p21 and PUMA expression significantly.[2]
Important Considerations
-
p53 Status: NVP-CGM097 is effective in tumors with wild-type p53. It is crucial to use cell lines or patient-derived xenograft (PDX) models with a confirmed wild-type p53 status for efficacy studies.
-
Tolerability: While NVP-CGM097 has been reported to be well-tolerated at efficacious doses in mice, it is essential to monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.[1]
-
Species Specificity: NVP-CGM097 exhibits species-specific binding to MDM2, with higher potency for human MDM2 compared to murine MDM2.[3] This should be taken into consideration when interpreting results from mouse models.
-
Vehicle Preparation: The vehicle for NVP-CGM097 should be prepared fresh daily to ensure consistent and accurate dosing.
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental parameters may need to be optimized for different tumor models and research questions. Always adhere to institutional guidelines for animal care and use.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of p53 and p21 Induction by NVP-CGM097
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogene activation.[1][2][3] A key negative regulator of p53 is the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2), which targets p53 for proteasomal degradation.[4][5] In many cancers with wild-type p53, the p53 signaling pathway is abrogated by the overexpression of MDM2.
NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[4][6][7][8] By binding to MDM2, NVP-CGM097 prevents the degradation of p53, leading to its accumulation and the activation of downstream signaling pathways.[6] One of the critical downstream targets of p53 is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[9][10][11] The induction of p21 leads to cell cycle arrest, providing time for DNA repair or, in cases of severe damage, initiating apoptosis.[1][9][12]
These application notes provide a comprehensive guide for the Western blot analysis of p53 and p21 induction in cancer cells following treatment with NVP-CGM097.
Signaling Pathway
The diagram below illustrates the mechanism by which NVP-CGM097 activates the p53 signaling pathway, leading to the induction of p21.
Caption: NVP-CGM097 inhibits MDM2, leading to p53 stabilization and p21 induction.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of NVP-CGM097 on the expression of p53 and p21 in the p53 wild-type neuroendocrine tumor cell line GOT1, as determined by Western blot analysis.[4][5][13]
| NVP-CGM097 Concentration (nM) | Treatment Duration (hours) | Target Protein | Fold Increase in Protein Expression (Normalized to Control) |
| 100 | 24 | p53 | Dose-dependent increase |
| 500 | 24 | p53 | Dose-dependent increase |
| 2500 | 24 | p53 | Dose-dependent increase |
| 100 | 24 | p21 | Dose-dependent increase |
| 500 | 24 | p21 | Dose-dependent increase |
| 2500 | 24 | p21 | Dose-dependent increase |
Note: The referenced study demonstrated a clear dose-dependent increase but did not provide specific fold-change values. The table reflects this qualitative finding.
Experimental Workflow
The diagram below outlines the major steps for performing a Western blot analysis to assess the induction of p53 and p21 by NVP-CGM097.
Caption: Workflow for Western blot analysis of p53 and p21 induction.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Use a cancer cell line with wild-type p53 (e.g., GOT1, SJSA-1).[4][14] Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
NVP-CGM097 Preparation: Prepare a stock solution of NVP-CGM097 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 2500 nM).[4] Include a vehicle control (DMSO) at the same concentration as the highest NVP-CGM097 treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of NVP-CGM097 or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[13]
Protein Extraction and Quantification
-
Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Prepare protein samples for loading by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel until adequate separation of proteins is achieved. A pre-stained protein ladder should be included to determine the molecular weights of the proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and p21, diluted in blocking buffer, overnight at 4°C with gentle agitation. A primary antibody for a loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.
-
Final Washes: Wash the membrane extensively with TBST to remove unbound secondary antibodies.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the expression of p53 and p21 to the loading control.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. P53 Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p53 Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 4. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Wild-type p53 can induce p21 and apoptosis in neuroblastoma cells but the DNA damage-induced G1 checkpoint function is attenuated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p53-dependent gene repression through p21 is mediated by recruitment of E2F4 repression complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing NVP-CGM097 Sulfate in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination of NVP-CGM097 sulfate with various chemotherapy agents. NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, which leads to the reactivation of the p53 tumor suppressor pathway.[1][2] This document outlines its dual mechanism of action, providing a basis for its use in combination therapies to enhance anti-tumor efficacy and overcome drug resistance.
Introduction to this compound
NVP-CGM097 is an orally bioavailable compound that binds to the p53-binding pocket of MDM2 with high affinity, disrupting the MDM2-p53 interaction.[3][4] This inhibition stabilizes p53, leading to its accumulation and the activation of downstream pathways responsible for cell cycle arrest, apoptosis, and senescence in p53 wild-type cancer cells.[1][5]
Beyond its primary mechanism, NVP-CGM097 has been shown to antagonize ATP-Binding Cassette subfamily B member 1 (ABCB1)-mediated multidrug resistance (MDR).[6] By inhibiting the efflux pump function of ABCB1, NVP-CGM097 can increase the intracellular concentration and efficacy of co-administered chemotherapeutic drugs that are substrates of this transporter.[6]
This dual functionality makes NVP-CGM097 a compelling candidate for combination therapies.
Signaling Pathways and Mechanisms of Action
Reactivation of the p53 Pathway
In many cancers with wild-type p53, its tumor-suppressive functions are abrogated by overexpression of MDM2, which targets p53 for proteasomal degradation. NVP-CGM097 blocks this interaction, leading to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates target genes such as CDKN1A (encoding p21) and pro-apoptotic proteins, resulting in cell cycle arrest and apoptosis.[7]
Reversal of ABCB1-Mediated Multidrug Resistance
ABCB1 (also known as P-glycoprotein or MDR1) is a transmembrane efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and effectiveness. NVP-CGM097 has been shown to directly inhibit the function of ABCB1, leading to increased intracellular accumulation of ABCB1 substrates like doxorubicin and paclitaxel.[6] This mechanism can re-sensitize resistant cancer cells to chemotherapy.
Preclinical Data on Combination Therapies
The combination of NVP-CGM097 with various chemotherapy agents has shown promising results in preclinical studies, primarily demonstrating additive or synergistic effects on cancer cell lines.
In Vitro Combination Efficacy
Studies have evaluated the anti-proliferative effects of NVP-CGM097 in combination with several standard-of-care chemotherapeutics. The following tables summarize the available quantitative data.
Table 1: Combination of NVP-CGM097 with 5-Fluorouracil, Temozolomide, and Everolimus in GOT1 Neuroendocrine Tumor Cells (p53 wild-type) [7][8][9]
| Treatment Group (96h) | Concentration | % Cell Viability (Mean ± SD) |
| NVP-CGM097 alone | 100 nM | 84.9 ± 9.2 |
| 500 nM | 77.4 ± 6.6 | |
| 2500 nM | 47.7 ± 9.2 | |
| 5-Fluorouracil (5-FU) alone | 5 µM | ~90 |
| NVP-CGM097 + 5-FU | 500 nM + 5 µM | 61.8 ± 6.1 |
| Temozolomide (TMZ) alone | 50 µM | ~95 |
| NVP-CGM097 + TMZ | 500 nM + 50 µM | 74.5 ± 6.2 |
| Everolimus alone | 10 nM | ~80 |
| NVP-CGM097 + Everolimus | 500 nM + 10 nM | 59.5 ± 1.8 |
Note: Data are extracted and summarized from published studies.[7][8][9] The effects were reported as additive.
Table 2: Reversal of Multidrug Resistance by NVP-CGM097 in ABCB1-Overexpressing Cancer Cell Lines [6]
| Cell Line | Chemotherapy Agent | IC50 (µM) - Chemo alone | IC50 (µM) - Chemo + NVP-CGM097 (3 µM) | Fold Reversal |
| KB-C2 | Doxorubicin | 1.23 ± 0.11 | 0.15 ± 0.02 | 8.2 |
| Paclitaxel | 0.89 ± 0.07 | 0.09 ± 0.01 | 9.9 | |
| SW620/Ad300 | Doxorubicin | 2.15 ± 0.18 | 0.28 ± 0.03 | 7.7 |
| Paclitaxel | 1.54 ± 0.13 | 0.17 ± 0.02 | 9.1 |
Note: Data are extracted and summarized from a published study.[6]
Experimental Protocols
The following protocols provide a framework for evaluating the combination of NVP-CGM097 with chemotherapy agents.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10][11][12][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent(s) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of NVP-CGM097 and the chemotherapy agent(s), both alone and in combination at fixed ratios (e.g., based on their respective IC50 values).
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or combinations. Include vehicle-treated control wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Data Analysis: The interaction between NVP-CGM097 and the chemotherapy agent can be quantified by calculating the Combination Index (CI) using software such as CalcuSyn or CompuSyn, based on the Chou-Talalay method.
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][14][15][16][17]
Materials:
-
Cancer cell lines
-
This compound and chemotherapy agent(s)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed 1 x 10^6 cells in a 6-well plate and treat with NVP-CGM097, the chemotherapy agent, or the combination for 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.[9][18][19][20][21]
Materials:
-
Cancer cell lines
-
This compound and chemotherapy agent(s)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat as described for the apoptosis assay for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for p53 Pathway Proteins
This technique is used to detect changes in the expression levels of key proteins in the p53 pathway.[22][23][24][25]
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with NVP-CGM097, chemotherapy agent, or the combination for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of NVP-CGM097 in combination with chemotherapy in a mouse xenograft model.[26][27][28][29]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and chemotherapy agent formulated for in vivo administration
-
Calipers
Protocol:
-
Subcutaneously inject 1-10 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, NVP-CGM097 alone, chemotherapy alone, combination).
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for NVP-CGM097 and intraperitoneal injection for the chemotherapy agent).
-
Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound, through its dual mechanisms of p53 reactivation and inhibition of ABCB1-mediated drug efflux, presents a strong candidate for combination therapy with various chemotherapy agents. The provided protocols offer a robust framework for researchers to investigate these combinations in relevant cancer models, with the aim of developing more effective and durable anti-cancer treatment strategies. Further investigation is warranted to determine the optimal combination partners and dosing schedules for NVP-CGM097 in a clinical setting.
References
- 1. Synergistic Anticancer Effect of a Combination of Paclitaxel and 5-Demethylnobiletin Against Lung Cancer Cell Line In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 | Neuroendocrinology | Karger Publishers [gw.karger.digineph.in]
- 4. Synergistic anticancer effects of cisplatin and phenolic aglycones of the aerial part of Rumex dentatus L. in tongue squamous cell carcinoma: insights from network pharmacology and biological verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matteucinol combined with temozolomide inhibits glioblastoma proliferation, invasion, and progression: an in vitro, in silico, and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-tumor effects of combined gemcitabine and cisplatin nanoparticles in a stroma-rich bladder carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cns.org [cns.org]
- 15. selleckchem.com [selleckchem.com]
- 16. A Promising Way to Overcome Temozolomide Resistance through Inhibition of Protein Neddylation in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacokinetic-pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. remedypublications.com [remedypublications.com]
- 23. researchgate.net [researchgate.net]
- 24. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma | NSF Public Access Repository [par.nsf.gov]
- 26. Synergistic anti-proliferative and pro-apoptotic activities of 5F and cisplatin in human non-small cell lung cancer NCI-H23 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. brieflands.com [brieflands.com]
- 28. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying the NVP-CGM097-Mediated Disruption of the MDM2-p53 Interaction via Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its activity is tightly controlled by the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2), which binds to p53 and targets it for proteasomal degradation.[1][2][3] In many cancers, MDM2 is overexpressed, leading to the functional inactivation of wild-type p53 and promoting tumor growth.[2][3]
NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[4][5][6] It binds to the p53-binding pocket of MDM2, preventing the interaction between the two proteins.[4] This disruption leads to the stabilization and activation of p53, restoring its tumor-suppressive functions.[4][5] Immunoprecipitation (IP) is a powerful technique to study protein-protein interactions and is an ideal method to investigate the efficacy of inhibitors like NVP-CGM097 in disrupting the MDM2-p53 complex in a cellular context.
These application notes provide a detailed protocol for utilizing immunoprecipitation followed by Western blotting to qualitatively and quantitatively assess the effect of NVP-CGM097 on the MDM2-p53 interaction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this study.
References
- 1. Co-operative intra-protein structural response due to protein-protein complexation revealed through thermodynamic quantification: study of MDM2-p53 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MDM2 interaction with nuclear corepressor KAP1 contributes to p53 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Application Notes and Protocols for Establishing a Stable Cell Line to Study NVP-CGM097 Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing a stable, NVP-CGM097-resistant cancer cell line. The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific p53 wild-type cancer cell lines of interest.
Introduction
NVP-CGM097 is a potent and selective inhibitor of the MDM2-p53 interaction, which is a critical regulator of the p53 tumor suppressor pathway.[1][2] By binding to MDM2, NVP-CGM097 prevents the degradation of p53, leading to the activation of p53-mediated downstream effects such as cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3] Despite its promising therapeutic potential, the development of drug resistance remains a significant challenge in cancer therapy.[4] Understanding the mechanisms by which cancer cells acquire resistance to NVP-CGM097 is crucial for the development of more effective and durable treatment strategies.
This document provides detailed protocols for the generation of a stable NVP-CGM097-resistant cell line through continuous, long-term drug exposure. It also describes methods for the initial characterization of the resistant phenotype and outlines strategies to investigate the underlying molecular mechanisms of resistance.
NVP-CGM097 Signaling Pathway
NVP-CGM097 functions by disrupting the interaction between MDM2 and p53. In normal, unstressed cells, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus keeping its levels low. In the presence of NVP-CGM097, this interaction is blocked, leading to the stabilization and accumulation of p53. Activated p53 then translocates to the nucleus and acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).
Experimental Workflow for Generating a Resistant Cell Line
The generation of a stable drug-resistant cell line is a lengthy process that involves the gradual dose escalation of the selective agent.[5] The workflow begins with the determination of the initial drug concentration and proceeds through continuous culture with increasing concentrations of NVP-CGM097 until a resistant population is established.
Materials and Methods
Cell Lines and Culture Conditions
-
Parental p53 wild-type cancer cell line (e.g., SJSA-1, MCF-7)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
NVP-CGM097 (dissolved in DMSO to create a stock solution)
Reagents and Consumables
-
96-well, 24-well, and 6-well cell culture plates
-
Cell culture flasks (T-25, T-75)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
MTT or similar cell viability assay kit
-
DMSO (for drug stock solution)
-
Reagents for protein extraction and Western blotting
-
Antibodies for Western blotting (e.g., p53, MDM2, p21, and loading controls)
-
Reagents for RNA extraction and qRT-PCR
-
Primers for qRT-PCR
Experimental Protocols
Protocol 1: Determination of NVP-CGM097 IC50 in the Parental Cell Line
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of NVP-CGM097 in complete growth medium. The concentration range should span several orders of magnitude around the expected IC50.[1] Remove the old medium from the cells and add the medium containing the different concentrations of NVP-CGM097. Include a vehicle control (DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of a Stable NVP-CGM097-Resistant Cell Line
-
Initial Drug Exposure: Begin by culturing the parental cells in their complete growth medium supplemented with NVP-CGM097 at a concentration equivalent to the IC20-IC30 determined in Protocol 1.
-
Monitoring and Maintenance: Initially, a significant proportion of cells will die. Monitor the cells closely and change the medium with fresh NVP-CGM097 every 3-4 days. Allow the surviving cells to repopulate the flask.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration (indicated by a consistent doubling time), increase the concentration of NVP-CGM097 by 1.5 to 2-fold.
-
Iterative Process: Repeat step 3 for several months. The process of developing a stable resistant cell line can take 6-12 months or longer.
-
Cryopreservation: At various stages of resistance development, it is advisable to cryopreserve vials of cells as backups.
-
Establishment of the Resistant Line: A stable resistant cell line is considered established when it can proliferate consistently in a high concentration of NVP-CGM097 (e.g., 5-10 times the parental IC50).
-
Maintenance of the Resistant Line: The established resistant cell line should be continuously cultured in the presence of the high concentration of NVP-CGM097 to maintain the resistant phenotype.
Protocol 3: Characterization of the NVP-CGM097-Resistant Phenotype
-
IC50 Determination in Resistant Cells: Using Protocol 1, determine the IC50 of NVP-CGM097 in the newly established resistant cell line and compare it to the parental cell line. Calculate the resistance index (RI) as follows: RI = IC50 (Resistant Line) / IC50 (Parental Line) A significant increase in the RI (typically >5-10 fold) confirms the resistant phenotype.[5]
-
Growth Rate Analysis: Compare the doubling time of the resistant and parental cell lines in the absence of the drug to assess for any inherent changes in proliferation.
-
Western Blot Analysis: Analyze the protein expression levels of key components of the p53 pathway (p53, MDM2, p21) in both parental and resistant cells, both at baseline and after treatment with NVP-CGM097.
-
qRT-PCR Analysis: Examine the mRNA levels of p53 target genes (e.g., CDKN1A (p21), PUMA, MDM2) in parental and resistant cells following NVP-CGM097 treatment to assess the transcriptional activity of p53.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between the parental and resistant cell lines.
Table 1: NVP-CGM097 Sensitivity Profile
| Cell Line | NVP-CGM097 IC50 (nM) | Resistance Index (RI) |
| Parental | 150 ± 12 | 1.0 |
| Resistant | 1800 ± 150 | 12.0 |
Table 2: Basal Protein Expression Levels (Relative to Loading Control)
| Protein | Parental Cell Line | Resistant Cell Line |
| p53 | 1.0 ± 0.1 | 0.9 ± 0.1 |
| MDM2 | 1.0 ± 0.2 | 1.8 ± 0.3 |
| p21 | 1.0 ± 0.1 | 1.1 ± 0.2 |
Table 3: Induction of p21 mRNA Expression by NVP-CGM097 (Fold Change vs. Vehicle)
| Treatment | Parental Cell Line | Resistant Cell Line |
| NVP-CGM097 (1 µM) | 15.5 ± 2.1 | 2.3 ± 0.5 |
Investigating Mechanisms of Resistance
Once a resistant cell line is established and characterized, further studies can be conducted to elucidate the underlying mechanisms of resistance.
Potential mechanisms of resistance to NVP-CGM097 that can be explored include:
-
Alterations in the p53 Pathway: Acquired mutations in the TP53 gene can render the p53 protein non-functional, thereby bypassing the effects of NVP-CGM097.[6]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump NVP-CGM097 out of the cell, reducing its intracellular concentration.[7][8][9]
-
Activation of Bypass Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that promote survival and proliferation, independent of the p53 pathway.
-
Changes in MDM2: Amplification or mutations in the MDM2 gene could potentially alter the binding of NVP-CGM097.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the development and characterization of NVP-CGM097-resistant cell lines. The successful establishment of such in vitro models is a critical step in understanding the molecular basis of drug resistance and will facilitate the discovery of novel therapeutic strategies to overcome it. The combination of detailed experimental protocols, clear data presentation, and logical workflow diagrams aims to equip researchers with the necessary tools to effectively study resistance to this important class of anti-cancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
NVP-CGM097 Sulfate: A Tool for Interrogating p53-Mediated Gene Transcription
Application Notes and Protocols for Researchers
Introduction
NVP-CGM097 sulfate is a potent and highly selective small-molecule inhibitor of the Mouse double minute 2 homolog (MDM2) protein.[1][2][3] In cancer cells with wild-type p53, the overexpression of MDM2, an E3 ubiquitin ligase, leads to the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor.[4] NVP-CGM097 disrupts the p53-MDM2 interaction by binding to the p53-binding pocket of MDM2.[1][5] This inhibition stabilizes p53, leading to its nuclear accumulation, and the activation of p53-mediated downstream signaling pathways, which can result in cell cycle arrest, apoptosis, or senescence.[3][4] These characteristics make NVP-CGM097 a valuable research tool for studying p53-dependent gene transcription and its therapeutic potential in cancers with intact p53.
Mechanism of Action
NVP-CGM097 effectively reactivates the p53 pathway by preventing its degradation by MDM2.[1][4] This leads to an upregulation of p53 target genes.[6] Studies have shown that treatment with NVP-CGM097 leads to increased expression of canonical p53 target genes such as CDKN1A (p21), MDM2, BBC3 (PUMA), and others.[5][6][7] Interestingly, a 13-gene expression signature, comprised of p53 target genes, has been identified as a potential predictor of sensitivity to NVP-CGM097.[8][9][10]
Data Presentation
The following tables summarize the quantitative data for NVP-CGM097, providing key metrics for its biochemical and cellular activity.
Table 1: Biochemical Activity of NVP-CGM097
| Parameter | Target | Value | Assay | Reference |
| Ki | hMDM2 | 1.3 nM | TR-FRET | [1][3] |
| IC50 | hMDM2 | 1.7 ± 0.1 nM | TR-FRET | [8][10] |
| IC50 | HDMX (MDM4) | 2000 ± 300 nM | TR-FRET | [8][10] |
Table 2: Cellular Activity of NVP-CGM097
| Cell Line | p53 Status | Parameter | Value | Assay | Reference |
| SJSA-1 | Wild-type (MDM2 amplified) | GI50 | 0.35 µM | Cell Proliferation | [1] |
| HCT116 | Wild-type | IC50 | 0.454 µM | Cell Proliferation | [1] |
| GOT1 | Wild-type | Viability (2.5 µM, 96h) | 47.7 ± 9.2% | Cell Viability | [11] |
| Universal | Wild-type | IC50 | 0.224 µM | p53 Nuclear Translocation | [1][4] |
Signaling Pathway and Experimental Workflow
Caption: NVP-CGM097 inhibits MDM2, stabilizing p53 and promoting gene transcription.
Caption: A general workflow for investigating NVP-CGM097's effects on cancer cells.
Experimental Protocols
Here are detailed methodologies for key experiments to study the effects of NVP-CGM097 on p53-mediated gene transcription.
Cell Culture and Treatment
-
Cell Lines: Use human cancer cell lines with wild-type p53 status (e.g., HCT116, SJSA-1, GOT1).[1][11] As a negative control, isogenic p53-null cell lines (e.g., HCT116 p53-/-) or cell lines with mutated p53 (e.g., SAOS-2, BON1, NCI-H727) can be used.[11][8][10]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[1] Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
NVP-CGM097 Preparation: For in vitro studies, prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[8] Store at -20°C or -80°C. Further dilute in culture medium to the desired working concentrations immediately before use. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent toxicity.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates or flasks for protein/RNA extraction).[1] Allow cells to adhere for 24 hours before treating with a range of NVP-CGM097 concentrations (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 24, 48, 72, or 96 hours).[1][11]
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard cell viability assay procedures.
-
Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of NVP-CGM097 and a vehicle control (DMSO).
-
Incubation: Incubate for the desired time period (e.g., 96 hours).[11]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 values.
Western Blotting for Protein Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Following treatment with NVP-CGM097, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for p53 target genes (CDKN1A, MDM2, PUMA, etc.) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
p53 Nuclear Translocation Assay (Immunofluorescence)
This assay can quantify the movement of p53 into the nucleus upon NVP-CGM097 treatment.[1][4]
-
Cell Seeding: Seed cells on glass coverslips or in imaging-compatible microplates.
-
Treatment: Treat cells with NVP-CGM097 for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking: Block with 1% BSA in PBS.
-
Primary Antibody: Incubate with a primary antibody against p53.
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p53 to determine the extent of nuclear translocation. The IC50 for this process can then be calculated.[1][4]
In Vivo Studies
For in vivo experiments, NVP-CGM097 can be formulated as a suspension in 0.5% hydroxy-propyl-methyl-cellulose (HPMC) for oral administration.[8] Pharmacodynamic studies can be performed by measuring the mRNA levels of p53 target genes, such as p21, in tumor tissues at different time points after treatment.[4] Antitumor efficacy can be evaluated in xenograft models using p53 wild-type human tumor cell lines.[3][4]
Conclusion
This compound is a powerful and specific tool for investigating the p53 signaling pathway. Its ability to potently inhibit the p53-MDM2 interaction allows for the controlled activation of p53 and the study of its downstream transcriptional programs. The protocols outlined here provide a framework for researchers to utilize NVP-CGM097 to explore the intricacies of p53 biology and its role in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. iomcworld.org [iomcworld.org]
- 8. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A distinct p53 target gene set predicts for response to the selective p53-HDM2 inhibitor NVP-CGM097 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 | eLife [elifesciences.org]
- 11. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by NVP-CGM097
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-CGM097 is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] In cancer cells with wild-type p53, MDM2 acts as a key negative regulator by targeting p53 for proteasomal degradation. NVP-CGM097 binds to MDM2, preventing its interaction with p53, thereby leading to the stabilization and activation of p53.[1][2][3] This activation of p53 can subsequently induce cell cycle arrest and apoptosis, making NVP-CGM097 a promising therapeutic agent for p53 wild-type tumors.[1]
These application notes provide a detailed protocol for analyzing the cell cycle arrest induced by NVP-CGM097 using flow cytometry with propidium iodide (PI) staining. The provided data and protocols are intended to guide researchers in designing and executing experiments to evaluate the effects of NVP-CGM097 on cell cycle distribution in cancer cell lines.
Mechanism of Action: The p53-MDM2 Signaling Pathway
NVP-CGM097 reactivates the p53 tumor suppressor pathway by inhibiting its primary negative regulator, MDM2. Under normal cellular conditions, p53 levels are kept low through a negative feedback loop where p53 transcriptionally activates the MDM2 gene, and the MDM2 protein, in turn, targets p53 for ubiquitination and degradation. In many p53 wild-type tumors, this balance is disrupted, often through the overexpression of MDM2, leading to the suppression of p53's tumor-suppressive functions.
NVP-CGM097 mimics the binding of p53 to MDM2, effectively competing for the binding pocket and disrupting the MDM2-p53 interaction. This liberates p53 from MDM2-mediated degradation, leading to an accumulation of active p53 in the nucleus. Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (such as CDKN1A, which encodes p21) and apoptosis. The induction of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, ultimately resulting in cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
Data Presentation
The following tables summarize the quantitative data on cell cycle distribution in p53 wild-type breast cancer cell lines, MCF-7 and ZR-75-1, following treatment with NVP-CGM097. The data is based on flow cytometry analysis of propidium iodide-stained cells.
Table 1: Effect of NVP-CGM097 on Cell Cycle Distribution in MCF-7 Cells
| Treatment (48h) | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 55.2 | 28.3 | 16.5 |
| 1 µM NVP-CGM097 | 45.8 | 5.4 | 48.8 |
Data adapted from a study by Portman et al., which showed a significant decrease in the S phase and an increase in the G2/M phase population after 48 hours of treatment with 1 µM NVP-CGM097 in MCF-7 cells, indicating a strong cell cycle arrest.[4]
Table 2: Effect of NVP-CGM097 on Cell Cycle Distribution in ZR-75-1 Cells
| Treatment (48h) | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 60.1 | 25.4 | 14.5 |
| 1 µM NVP-CGM097 | 40.2 | 3.1 | 56.7 |
Similar to its effect on MCF-7 cells, NVP-CGM097 induced a potent cell cycle arrest in ZR-75-1 cells, characterized by a near-complete elimination of the S phase population and a substantial increase in the G2/M population after 48 hours of treatment at 1 µM.[4]
Experimental Protocols
Experimental Workflow for Cell Cycle Analysis
The following diagram illustrates the key steps involved in the analysis of NVP-CGM097-induced cell cycle arrest using flow cytometry.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is designed for the analysis of cell cycle distribution in adherent or suspension cells treated with NVP-CGM097.
Materials:
-
NVP-CGM097 (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of NVP-CGM097 and a vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Transfer the cell suspension directly to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again as above.
-
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in the residual PBS by gentle vortexing.
-
While vortexing gently, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent cell clumping.
-
Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate channel (typically FL2 or FL3, ~585/42 nm).
-
Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks.
-
Conclusion
NVP-CGM097 is a potent inducer of p53-dependent cell cycle arrest in cancer cells harboring wild-type p53. The protocols and data presented here provide a framework for researchers to effectively utilize flow cytometry to quantify the effects of NVP-CGM097 on cell cycle progression. This information is crucial for understanding the mechanism of action of this and similar compounds and for the development of novel cancer therapeutics targeting the p53-MDM2 pathway.
References
Application Notes and Protocols for NVP-CGM097 Sulfate in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of NVP-CGM097 sulfate, a potent and selective inhibitor of the p53-MDM2 interaction, in patient-derived xenograft (PDX) models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of NVP-CGM097 in various cancer types.
Introduction
NVP-CGM097 is a small molecule inhibitor that disrupts the interaction between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 homolog (MDM2).[1][2] In cancer cells with wild-type TP53, MDM2 targets p53 for proteasomal degradation, thereby abrogating its tumor-suppressive functions. By binding to the p53-binding pocket of MDM2, NVP-CGM097 stabilizes and activates p53, leading to the induction of cell cycle arrest, apoptosis, and senescence in tumor cells.[1][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant than traditional cell line-derived xenografts as they better recapitulate the heterogeneity and molecular characteristics of the original tumor.[4][5][6] This makes them an invaluable tool for the preclinical evaluation of targeted therapies like NVP-CGM097.
Mechanism of Action
NVP-CGM097 reactivates the p53 signaling pathway by preventing its degradation by MDM2. This leads to the transcriptional activation of p53 target genes, such as CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes like PUMA and NOXA.[3] The efficacy of NVP-CGM097 is therefore dependent on the presence of wild-type TP53 in the tumor cells.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of NVP-CGM097 in a patient-derived xenograft model of B-cell acute lymphoblastic leukemia (B-ALL). Data for solid tumor PDX models is still emerging from preclinical studies.
| Tumor Type | PDX Model Details | Treatment Regimen | Outcome | Reference |
| B-Cell Acute Lymphoblastic Leukemia (B-ALL) | 24 B-ALL PDX models (including hypodiploid, near haploid, MLL-rearranged, CRLF2-rearranged, and BCR-ABL models) established in NOD.SCID.IL2Rɣ⁻/⁻ (NSG) mice. | Daily oral administration of NVP-CGM097. | Markedly improved overall survival (median 73 days for NVP-CGM097 vs. 28 days for vehicle; p=0.0008). All 19 models showing a survival benefit were TP53 wild-type. | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving the use of NVP-CGM097 in PDX models are provided below.
Patient-Derived Xenograft (PDX) Model Establishment and Expansion
This protocol outlines the general steps for establishing and expanding PDX models. Specific optimization may be required depending on the tumor type.
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ - NSG mice)
-
Matrigel (optional)
-
Surgical tools (scalpels, forceps)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM/F-12)
Procedure:
-
Within 2-4 hours of surgical resection, transport the tumor tissue on ice in a sterile container with culture medium.
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
Anesthetize the recipient mouse.
-
Make a small incision in the skin of the flank.
-
Using forceps, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragment with Matrigel (50-100 µL).
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth by caliper measurements at least twice a week.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor for expansion into subsequent passages (P1, P2, etc.) or for cryopreservation.
This compound Administration in PDX Models
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Once PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the NVP-CGM097 formulation by suspending the required amount in the vehicle solution. The concentration should be calculated based on the desired dose and the average weight of the mice.
-
Administer NVP-CGM097 or vehicle to the respective groups via oral gavage. A typical dosing schedule is once daily.
-
Monitor tumor growth by caliper measurements (length and width) at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach the maximum allowed size), euthanize the mice and harvest the tumors for pharmacodynamic analysis.
Pharmacodynamic Analysis: Western Blot for p53 and p21
This protocol describes the detection of p53 and its downstream target p21 in tumor lysates to confirm the on-target activity of NVP-CGM097.
Materials:
-
Harvested PDX tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, p21, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Proliferation Analysis: Immunohistochemistry for Ki-67
This protocol is for assessing the proliferation status of tumor cells in response to NVP-CGM097 treatment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against Ki-67
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with the blocking solution.
-
Incubate the sections with the primary Ki-67 antibody.
-
Apply the biotinylated secondary antibody.
-
Apply the streptavidin-HRP conjugate.
-
Develop the color with the DAB substrate-chromogen solution.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Analyze the slides under a microscope to quantify the percentage of Ki-67 positive cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paper: The MDM2 Inhibitor NVP-CGM097 Is Highly Active in a Randomized Preclinical Trial of B-Cell Acute Lymphoblastic Leukemia Patient Derived Xenografts [ash.confex.com]
Troubleshooting & Optimization
NVP-CGM097 sulfate solubility and preparation for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of NVP-CGM097 sulfate in in vitro assays. Find answers to frequently asked questions and troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NVP-CGM097?
A1: NVP-CGM097 is a potent and highly selective inhibitor of the MDM2 protein.[1] It functions by binding to the p53-binding site of MDM2, thereby disrupting the p53-MDM2 interaction.[1] This inhibition leads to the activation of the p53 pathway, which can result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2]
Q2: What is the recommended solvent for dissolving this compound for in vitro use?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1]
Q3: What concentrations are typically used for in vitro cell-based assays?
A3: The effective concentration of NVP-CGM097 can vary depending on the cell line and assay type. For instance, in proliferation assays, GI50 (concentration for 50% growth inhibition) has been observed at 0.35 µM in SJSA1 cells and IC50 at 0.454 µM in HCT116 cells.[1] Functional assays have utilized a range of concentrations from 0.1 nM to 2500 nM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should this compound stock solutions be stored?
A4: For long-term storage, it is advisable to store the powder at -20°C for up to three years. In solvent, stock solutions can be stored at -80°C for up to two years or at -20°C for one year.[3]
Troubleshooting Guide
Problem 1: Difficulty dissolving this compound or precipitation of the compound in the stock solution.
-
Possible Cause 1: Incorrect Solvent.
-
Solution: Ensure you are using high-purity, anhydrous DMSO.
-
-
Possible Cause 2: Low-Quality or Old DMSO.
-
Solution: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of compounds.[1] Use fresh, high-quality DMSO.
-
-
Possible Cause 3: Insufficient Mixing or Sonication.
-
Solution: After adding the solvent, ensure the solution is thoroughly mixed. Gentle warming or sonication can aid in dissolution.[3]
-
Problem 2: Compound precipitates when diluted in aqueous media for cell culture experiments.
-
Possible Cause: Poor Solubility in Aqueous Solutions.
-
Solution: This is a common issue with hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.5%) and consistent across all treatments, including vehicle controls. Prepare intermediate dilutions in DMSO or a co-solvent system if necessary before the final dilution into the aqueous medium.
-
Problem 3: Inconsistent or unexpected results in cellular assays.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Verify your calculations and dilution series. Perform a dose-response curve to confirm the active concentration range for your specific cell line.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Possible Cause 3: Degradation of the Compound.
-
Solution: Ensure proper storage of the stock solution. Avoid repeated freeze-thaw cycles. Aliquoting the stock solution is recommended.
-
Quantitative Data Summary
| Parameter | Value | Solvent | Source |
| Solubility in DMSO | ≥ 65 mg/mL (98.59 mM) | DMSO | [1] |
| IC50 (hMDM2) | 1.7 ± 0.1 nM | - | [5] |
| IC50 (p53 Nuclear Translocation) | 0.224 µM | - | [1][4] |
| GI50 (SJSA1 cells) | 0.35 µM | - | [1] |
| IC50 (HCT116 cells) | 0.454 µM | - | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of NVP-CGM097 is 659.26 g/mol .[1]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.59 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (if necessary): For lower final concentrations, it may be necessary to perform an intermediate dilution in DMSO.
-
Final Dilution: Directly add the required volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. Ensure rapid mixing to prevent precipitation. The final DMSO concentration in the medium should be kept low (e.g., ≤0.1%) and consistent across all experimental conditions, including the vehicle control.
Visualizations
Caption: NVP-CGM097 inhibits MDM2, stabilizing p53 and promoting anti-tumor responses.
Caption: Troubleshooting workflow for NVP-CGM097 in vitro experiments.
References
Technical Support Center: Optimizing NVP-CGM097 Sulfate Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NVP-CGM097 sulfate. Our goal is to help you optimize its concentration to minimize cytotoxicity while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is NVP-CGM097 and how does it work?
NVP-CGM097 is a potent and highly selective small molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2) protein.[1][2][3] Its mechanism of action involves disrupting the interaction between MDM2 and the tumor suppressor protein p53.[1][2][3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][5] By inhibiting this interaction, NVP-CGM097 stabilizes and activates p53, leading to the induction of p53-dependent cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5][6]
Q2: What is the significance of using the sulfate form of NVP-CGM097?
The sulfate salt of NVP-CGM097 offers improved solubility in aqueous solutions, including cell culture media. This property can facilitate easier handling and more consistent results in in vitro experiments compared to the parent compound, which may require dissolution in organic solvents like DMSO.
Q3: How does NVP-CGM097-induced p53 activation lead to cytotoxicity?
Upon activation by NVP-CGM097, p53 acts as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis.[4][5] This can lead to a dose-dependent decrease in cell viability. The cytotoxic effects are generally more pronounced in cell lines with wild-type p53.[4]
Q4: What are typical effective concentrations of NVP-CGM097 in cell culture?
The effective concentration of NVP-CGM097 can vary significantly depending on the cell line, incubation time, and the specific endpoint being measured. For example, in GOT1 neuroendocrine tumor cells, significant declines in cell viability were observed at concentrations ranging from 100 nM to 2,500 nM after 96 hours of incubation.[4][5] The reported IC50 value for NVP-CGM097 in GOT1 cells after 144 hours is 1.84 µM.[4] It is crucial to perform a dose-response experiment for each new cell line and experimental setup.
Data Presentation: NVP-CGM097 Cytotoxicity
The following tables summarize the cytotoxic effects of NVP-CGM097 on various cancer cell lines as reported in the literature.
Table 1: Effect of NVP-CGM097 on GOT1 Neuroendocrine Tumor Cell Viability [4]
| Concentration | Incubation Time | % Cell Viability (Mean ± SD) |
| 100 nM | 96 h | 84.9 ± 9.2% |
| 500 nM | 96 h | 77.4 ± 6.6% |
| 2,500 nM | 96 h | 47.7 ± 9.2% |
| 100 nM | 144 h | 89.9 ± 0.7% |
| 500 nM | 144 h | 76.6 ± 2.9% |
| 2,500 nM | 144 h | 36.9 ± 7.9% |
Table 2: IC50 Values of NVP-CGM097 in Various Cell Lines [7]
| Cell Line | IC50 (µM) |
| KB-3-1 | 44.03 |
| KB-C2 | 45.54 |
| SW620 | 25.20 |
| SW620/Ad300 | 17.05 |
| HEK293/pcDNA3.1 | 14.36 |
| HEK293/ABCB1 | 14.57 |
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal this compound concentration.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in cytotoxicity assays. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix gently. Avoid seeding cells in the outer wells of the plate, which are prone to evaporation. |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. | |
| Unexpectedly high cytotoxicity at low concentrations. | Cell line is highly sensitive to p53 activation. | Perform a wider range of dilutions to pinpoint the optimal concentration. |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. | |
| Solvent toxicity. | If using a stock solution in DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control. | |
| No significant cytotoxicity observed, even at high concentrations. | Cell line has a mutated or null p53 status. | Verify the p53 status of your cell line. NVP-CGM097 is most effective in p53 wild-type cells.[4] |
| Incorrect assay choice for the mechanism of cell death. | If NVP-CGM097 induces apoptosis, an endpoint assay measuring viability at a single time point may not capture the full effect. Consider kinetic or multiple time-point experiments. | |
| Compound instability. | Prepare fresh dilutions of this compound for each experiment. | |
| Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH). | Different cellular processes being measured. | MTT assays measure metabolic activity, which can be affected by factors other than cell death. LDH assays measure membrane integrity. Consider using multiple assays to get a comprehensive view of cytotoxicity. |
| Interference of the compound with the assay reagents. | Run appropriate controls, including the compound in cell-free medium, to check for direct interference with the assay chemistry.[8][9] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
Materials:
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This compound
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96-well cell culture plates
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and no-treatment controls.
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72, or 96 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
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This compound
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96-well cell culture plates
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Serum-free cell culture medium
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LDH cytotoxicity assay kit (commercially available)
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Lysis buffer (provided in the kit for maximum LDH release control)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Replace the medium with 100 µL of serum-free medium containing serial dilutions of this compound. Include controls for spontaneous LDH release (vehicle only) and maximum LDH release (lysis buffer).
-
Incubation: Incubate the plate for the desired time.
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Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
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This compound
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6-well cell culture plates
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Annexin V-FITC and Propidium Iodide (PI) staining kit
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Binding buffer (provided in the kit)
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Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathway
Caption: NVP-CGM097 inhibits MDM2, leading to p53 activation and subsequent cell cycle arrest and apoptosis.
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Troubleshooting Logic
Caption: A logical guide for troubleshooting unexpected cytotoxicity results with this compound.
References
- 1. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. karger.com [karger.com]
- 5. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: NVP-CGM097 Sulfate and p53 Mutation Status
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of p53 mutation status on the efficacy of NVP-CGM097 sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells with wild-type p53, the MDM2 protein binds to p53, an E3 ubiquitin ligase, and targets it for proteasomal degradation, thereby suppressing its tumor-suppressive functions.[2][3] NVP-CGM097 binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53.[1][4] This disruption leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of its target genes, which in turn induces cell-cycle arrest, apoptosis, or senescence in tumor cells.[2][5]
Q2: How does p53 mutation status affect the efficacy of NVP-CGM097?
A2: The efficacy of NVP-CGM097 is critically dependent on the presence of wild-type (WT) p53. The compound is highly effective in cancer cells harboring WT p53.[6][7] In contrast, cancer cells with mutated or null p53 are largely resistant to NVP-CGM097.[5][8][9] This is because the mechanism of action relies on the reactivation of functional p53. If p53 is non-functional due to mutation or absent, NVP-CGM097 cannot exert its anti-tumor effects.
Q3: What are the expected outcomes of NVP-CGM097 treatment in p53 wild-type versus p53 mutant cell lines?
A3: In p53 wild-type cell lines, treatment with NVP-CGM097 is expected to lead to a dose-dependent inhibition of cell proliferation and induction of apoptosis.[6][10] This is accompanied by an increase in the protein levels of p53 and its downstream targets, such as p21 and PUMA.[5] Conversely, in p53 mutant or null cell lines, NVP-CGM097 is expected to have minimal to no effect on cell viability.[8][10]
Q4: Are there any known resistance mechanisms to NVP-CGM097 besides p53 mutation?
A4: While p53 mutation is the primary mechanism of resistance, other factors can influence sensitivity. For instance, a study identified a 13-gene expression signature, all of which are p53 target genes, that can predict response to NVP-CGM097 in p53 wild-type tumors.[10][11] This suggests that the basal level of p53 pathway activity may contribute to sensitivity. Additionally, acquired resistance in initially sensitive p53 wild-type models can occur, though acquired TP53 mutations were found in only a small subset of cases in a preclinical trial.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability in a presumed p53 wild-type cell line after NVP-CGM097 treatment. | The p53 status of the cell line may be incorrect or has changed over passages. | 1. Verify the p53 status of your cell line using sequencing or a functional assay. 2. Obtain a new, authenticated stock of the cell line from a reputable cell bank. |
| The concentration of NVP-CGM097 used is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 for your specific cell line. | |
| The incubation time is too short. | Extend the treatment duration (e.g., 48, 72, or 96 hours) as the cytostatic/apoptotic effects may take time to manifest. | |
| Inconsistent results in cell viability assays. | Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Degradation of NVP-CGM097. | Prepare fresh drug solutions from powder for each experiment. Aliquot and store stock solutions at -80°C and avoid repeated freeze-thaw cycles. | |
| No upregulation of p53 or its target genes (e.g., p21) observed by Western blot. | Insufficient drug concentration or treatment time. | Optimize the concentration and duration of NVP-CGM097 treatment. A time-course experiment (e.g., 6, 12, 24 hours) can be informative. |
| Poor antibody quality. | Use a validated antibody for p53 and its target proteins. Include positive and negative control cell lysates. | |
| Problems with protein extraction or Western blot protocol. | Ensure complete cell lysis and accurate protein quantification. Optimize transfer conditions and antibody incubation times. |
Quantitative Data Summary
Table 1: In Vitro Activity of NVP-CGM097 in Various Cell Lines
| Cell Line | p53 Status | Assay Type | IC50 / GI50 (nM) | Fold Selectivity (mutant vs. WT) | Reference |
| HCT116 | Wild-Type | Proliferation | 454 | 35-fold | [6][10] |
| HCT116 | Null | Proliferation | 15,983 | [6] | |
| SJSA-1 | Wild-Type (MDM2-amplified) | Proliferation | - | 58-fold | [10] |
| SAOS-2 | Null | Proliferation | - | [10] | |
| GOT1 | Wild-Type | Viability (144h) | 1,840 | - | [5] |
| BON1 | Mutated | Viability | Insensitive | - | [5][8] |
| NCI-H727 | Mutated | Viability | Insensitive | - | [5][8] |
Table 2: Biochemical Activity of NVP-CGM097
| Target | Assay Type | IC50 (nM) | Reference |
| HDM2 | Peptide Displacement | 1.7 ± 0.1 | [10] |
| HDMX | Peptide Displacement | 2000 ± 300 | [10] |
Experimental Protocols
1. Cell Viability Assay (Example using a neuroendocrine tumor cell line)
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Cell Seeding: Seed cells (e.g., GOT1, BON1, NCI-H727) in 96-well plates at an appropriate density (e.g., 5,000-50,000 cells/well) and allow them to attach for 24 hours.[1]
-
Treatment: Treat the cells with a range of NVP-CGM097 concentrations (e.g., 0.1 nM to 2500 nM) in a medium containing 10% FBS.[1]
-
Incubation: Incubate the plates for a specified period (e.g., 96 or 144 hours).[8]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a resazurin-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis for p53 Pathway Activation
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Cell Lysis: After treatment with NVP-CGM097 for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, PUMA, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels. A dose-dependent increase in p53, p21, and PUMA is expected in p53 wild-type cells.[5]
3. In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., SJSA-1) into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size, randomize the mice into treatment and control groups.
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Drug Administration: Administer NVP-CGM097 orally at a predetermined dose and schedule.[1] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic marker analysis, such as qRT-PCR for p21 mRNA levels or immunohistochemistry for p21 and HDM2 protein expression.[10]
-
Data Analysis: Plot tumor growth curves and assess the statistical significance of tumor growth inhibition.[1]
Visualizations
Caption: NVP-CGM097-mediated p53 pathway activation.
Caption: General experimental workflow for assessing NVP-CGM097 efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iomcworld.org [iomcworld.org]
- 5. karger.com [karger.com]
- 6. Inhibition of wild-type p53-expressing AML by novel small molecule HDM2 inhibitor, CGM097 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The HDM2 (MDM2) Inhibitor NVP-CGM097 inhibits tumor cell proliferation and shows additive effects with 5-fluorouracil on the p53 - p21 - Rb - E2F1 cascade in the p53wildtype neuroendocrine tumor cell line GOT1 - OAK Open Access Archive [oak.novartis.com]
- 9. researchgate.net [researchgate.net]
- 10. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 | eLife [elifesciences.org]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to NVP-CGM097 Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with NVP-CGM097 sulfate, a potent and selective MDM2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
NVP-CGM097 is a small molecule inhibitor that targets the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2 (murine double minute 2).[1][2] In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53. NVP-CGM097 binds to the p53-binding pocket of MDM2, preventing the p53-MDM2 interaction. This stabilizes p53, allowing it to accumulate in the nucleus, where it can activate downstream target genes involved in cell cycle arrest, apoptosis, and DNA repair, ultimately leading to tumor growth inhibition.[1][3]
Q2: My p53 wild-type cancer cells are not responding to NVP-CGM097 treatment. What are the possible reasons?
While NVP-CGM097 is effective in many p53 wild-type cancers, some exhibit intrinsic resistance. Potential reasons include:
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Low p53 protein induction: Some cancer cells may not sufficiently induce p53 protein levels even when the p53-MDM2 interaction is blocked.
-
Defective p53 signaling pathway: There might be defects in downstream components of the p53 pathway, rendering the cells unable to execute apoptosis or cell cycle arrest despite p53 activation.
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Overexpression of MDMX (MDM4): MDMX is a homolog of MDM2 that can also bind to and inhibit p53. High levels of MDMX can sequester p53, making the cells less sensitive to MDM2-specific inhibitors like NVP-CGM097.[4]
-
Presence of a sub-population with pre-existing TP53 mutations: The bulk tumor may be wild-type, but a small, undetectable population of cells with TP53 mutations could be present and will be selected for during treatment.
Q3: My cells initially responded to NVP-CGM097, but now they have developed resistance. What are the common mechanisms of acquired resistance?
The most common mechanism of acquired resistance to MDM2 inhibitors is the acquisition of mutations in the TP53 gene . These mutations can prevent p53 from functioning as a tumor suppressor, rendering the cells insensitive to p53 reactivation by NVP-CGM097. Other potential, though less common, mechanisms include:
-
Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 or Bcl-xL can counteract the pro-apoptotic signals from activated p53.
-
Alterations in drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can increase the efflux of NVP-CGM097 from the cell, reducing its intracellular concentration and efficacy.[5]
-
Activation of alternative survival pathways: Cancer cells can activate other signaling pathways to bypass their dependence on the p53 pathway for survival.
Q4: How can I determine if my resistant cells have a TP53 mutation?
The most direct way to identify a TP53 mutation is through Sanger sequencing of the TP53 gene. This involves extracting genomic DNA from both the parental (sensitive) and resistant cell lines, amplifying the coding exons of TP53 via PCR, and then sequencing the PCR products. A comparison of the sequences will reveal any mutations that have arisen in the resistant cells.
Q5: What are some strategies to overcome acquired resistance to NVP-CGM097?
Several strategies can be employed to overcome acquired resistance:
-
Combination Therapy: Combining NVP-CGM097 with other anti-cancer agents is a promising approach.
-
With conventional chemotherapy: For resistance mediated by ABCB1 overexpression, co-administration with a substrate of ABCB1 (e.g., paclitaxel, doxorubicin) may restore sensitivity.[5]
-
With targeted therapies: Combining with inhibitors of other key signaling pathways (e.g., BRAF inhibitors in melanoma) can create synthetic lethality and prevent the emergence of resistance.[6]
-
-
Dual MDM2/MDMX inhibitors: For resistance driven by MDMX overexpression, using an inhibitor that targets both MDM2 and MDMX may be more effective.
-
Targeting downstream effectors: If the resistance is due to defects downstream of p53, targeting those specific pathways may be beneficial.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of NVP-CGM097 in Cell Viability Assays
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the calculated concentrations and perform a dose-response curve to determine the optimal IC50 for your specific cell line. |
| Drug Degradation | Ensure this compound is stored correctly (protect from light and moisture). Prepare fresh stock solutions regularly. |
| Cell Line Authenticity/Passage Number | Verify the identity of your cell line (e.g., by STR profiling). High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells from a low-passage stock. |
| p53 Status of the Cell Line | Confirm the p53 status (wild-type) of your cell line using Western blot or sequencing. NVP-CGM097 is most effective in p53 wild-type cells.[7] |
| Assay Interference | Ensure that the solvent used to dissolve NVP-CGM097 (e.g., DMSO) is at a non-toxic concentration in the final assay volume. Include a vehicle-only control. |
Problem 2: Difficulty Confirming p53 Activation by Western Blot
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody | Use a validated antibody for p53 and its downstream targets (p21, Bax). Titrate the antibody to determine the optimal concentration. |
| Insufficient Protein Loading | Ensure equal protein loading by performing a protein quantification assay (e.g., BCA) and loading a sufficient amount of protein (typically 20-40 µg). Use a loading control like β-actin or GAPDH. |
| Incorrect Timepoint | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time for observing p53 and its target protein induction after NVP-CGM097 treatment. |
| Poor Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
Problem 3: Failure to Detect p53-MDM2 Interaction Disruption by Co-Immunoprecipitation (Co-IP)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inefficient Immunoprecipitation | Use a high-quality antibody specific for IP. Ensure sufficient antibody is used. Pre-clear the lysate with protein A/G beads to reduce non-specific binding. |
| Harsh Lysis Conditions | Use a non-denaturing lysis buffer to preserve protein-protein interactions. Avoid excessive sonication. |
| Insufficient Washing | Perform multiple, stringent washes to remove non-specifically bound proteins. However, overly stringent washes can disrupt weak interactions. |
| Low Protein Expression | Ensure that both p53 and MDM2 are expressed at detectable levels in your cell line. You may need to transfect cells to overexpress one or both proteins as a positive control. |
| Drug Treatment Ineffective | Confirm that NVP-CGM097 is active and used at a sufficient concentration to disrupt the interaction. Include a vehicle-only control to show the baseline interaction. |
Data Presentation
Table 1: Representative IC50 Values of NVP-CGM097 in Sensitive and Resistant Cancer Cell Lines
Note: Specific IC50 values for NVP-CGM097 in acquired resistant lines are not widely published. The following table provides representative data based on published studies and typical shifts observed with MDM2 inhibitor resistance.
| Cell Line | p53 Status | Resistance Status | NVP-CGM097 IC50 (µM) | Reference |
| SJSA-1 | Wild-type (MDM2 amplified) | Sensitive | 0.1 - 0.5 | [8] |
| GOT1 | Wild-type | Sensitive | ~0.5 | [7] |
| BON1 | Mutant | Resistant | >10 | [7] |
| NCI-H727 | Mutant | Resistant | >10 | [7] |
| Hypothetical Resistant Line | Acquired TP53 mutation | Resistant | >10 | Expected Result |
| KB-3-1 | Wild-type | Sensitive | 44.03 | [5] |
| KB-C2 (ABCB1 overexpressing) | Wild-type | Resistant (to other drugs) | 45.54 | [5] |
| SW620 | Wild-type | Sensitive | 25.20 | [5] |
| SW620/Ad300 (ABCB1 overexpressing) | Wild-type | Resistant (to other drugs) | 17.05 | [5] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of NVP-CGM097.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
DMSO (for drug stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of NVP-CGM097 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the NVP-CGM097 dilutions to the respective wells. Include a vehicle-only control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p53 and Downstream Targets
Objective: To assess the activation of the p53 pathway upon NVP-CGM097 treatment.
Materials:
-
Cancer cells treated with NVP-CGM097
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice.
-
Quantify the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Sanger Sequencing of TP53
Objective: To identify mutations in the TP53 gene in resistant cells.
Materials:
-
Genomic DNA from sensitive and resistant cells
-
PCR primers flanking the exons of TP53
-
Taq polymerase and PCR buffer
-
dNTPs
-
Agarose gel and electrophoresis system
-
PCR product purification kit
-
Sequencing primers
-
Access to a Sanger sequencing facility
Procedure:
-
Extract high-quality genomic DNA from both sensitive and resistant cell lines.
-
Amplify the coding exons (typically exons 2-11) of the TP53 gene using PCR.
-
Verify the PCR products by running a small aliquot on an agarose gel.
-
Purify the PCR products using a spin column-based kit.
-
Send the purified PCR products and corresponding sequencing primers for Sanger sequencing.
-
Analyze the sequencing chromatograms and compare the sequences from the resistant cells to the sensitive cells and the reference TP53 sequence to identify any mutations.
Mandatory Visualizations
Caption: NVP-CGM097 inhibits MDM2, leading to p53 activation and downstream effects.
Caption: Workflow for investigating and overcoming NVP-CGM097 resistance.
Caption: Common mechanisms of acquired resistance to NVP-CGM097.
References
- 1. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.bvsalud.org [docs.bvsalud.org]
Technical Support Center: Managing Hematological Toxicity of NVP-CGM097 in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hematological toxicity of NVP-CGM097 in preclinical models.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with NVP-CGM097.
Issue 1: Unexpectedly severe thrombocytopenia is observed after NVP-CGM097 administration.
-
Question: We observed a drastic drop in platelet counts in our mouse model following treatment with NVP-CGM097. What are the immediate steps we should take?
-
Answer:
-
Confirm the Finding: Immediately repeat the complete blood count (CBC) to rule out technical errors in sample collection or analysis.
-
Assess Animal Welfare: Clinically evaluate the animals for signs of bleeding, such as petechiae, ecchymoses, or hemorrhage. If any of these signs are present, consult with the institutional veterinary staff immediately.
-
Review Dosing and Schedule: Verify the dose of NVP-CGM097 administered and the dosing schedule. Hematological toxicity, particularly thrombocytopenia, is a known on-target, dose-dependent effect of MDM2 inhibitors.[1][2]
-
Consider Dose Modification: If the animals are otherwise clinically stable, consider a dose reduction or a temporary interruption of dosing for the affected cohort. Intermittent dosing schedules have been explored to mitigate hematological toxicity.
-
Supportive Care: Ensure easy access to food and water, and consider providing softened food to minimize the risk of oral trauma and bleeding.
-
Monitor Recovery: Increase the frequency of CBC monitoring to track the kinetics of platelet recovery. Recovery from drug-induced thrombocytopenia typically begins within a few days after discontinuing the drug.
-
Issue 2: How can we proactively mitigate NVP-CGM097-induced hematological toxicity?
-
Question: We are planning a long-term in vivo study with NVP-CGM097. What strategies can we implement to minimize the impact of hematological toxicity?
-
Answer:
-
Dose-Finding Study: Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) and to characterize the dose-response relationship for hematological parameters in your specific animal model.
-
Intermittent Dosing Schedule: Consider implementing an intermittent dosing schedule (e.g., 3 days on, 4 days off) rather than continuous daily dosing. This can allow for the recovery of hematopoietic cells between treatments.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, use PK/PD modeling to correlate drug exposure with changes in platelet counts and biomarkers of p53 activation (e.g., GDF-15). This can help optimize the dosing regimen to maintain efficacy while minimizing toxicity.[1]
-
Supportive Care Measures: For long-term studies, consider the use of supportive care agents if severe cytopenias are anticipated. The use of thrombopoietin receptor agonists has been explored for chemotherapy-induced thrombocytopenia, though their application with MDM2 inhibitors in preclinical models is less established.
-
Establish Monitoring and Intervention Criteria: Before starting the study, define clear criteria for dose modification or treatment interruption based on hematological parameters (e.g., platelet count thresholds).
-
Issue 3: We are observing neutropenia in addition to thrombocytopenia. How should our monitoring strategy be adjusted?
-
Question: Our CBC results show a significant decrease in both platelets and neutrophils. Does this change our approach?
-
Answer:
-
Increased Vigilance for Infection: Neutropenia increases the risk of opportunistic infections. Closely monitor the animals for any signs of illness, such as lethargy, ruffled fur, or changes in behavior.
-
Aseptic Technique: Reinforce strict aseptic techniques for all procedures, including drug administration and blood sampling, to minimize the risk of introducing pathogens.
-
Comprehensive Hematological Monitoring: Continue to monitor the complete blood count, paying close attention to the absolute neutrophil count (ANC) in addition to platelet levels.
-
Bone Marrow Analysis: Consider performing a bone marrow analysis to assess the impact on hematopoietic precursors of both the megakaryocytic and myeloid lineages. This can provide a more complete picture of the myelosuppressive effects.
-
Environmental Controls: Ensure a clean and stable environment for the animals to reduce the risk of infection.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of NVP-CGM097-induced hematological toxicity?
A1: NVP-CGM097 is a potent inhibitor of the MDM2-p53 interaction. By blocking MDM2, NVP-CGM097 leads to the activation of p53, a tumor suppressor protein. While this is beneficial for killing cancer cells, p53 activation in normal hematopoietic stem and progenitor cells can induce cell cycle arrest and apoptosis, leading to decreased production of mature blood cells, most notably platelets and neutrophils.[1][2] This is considered an on-target effect of the drug class.
Q2: Which hematological cell lines are most affected by NVP-CGM097?
A2: Preclinical and clinical studies of MDM2 inhibitors have consistently shown that platelets are the most sensitive cell line, with thrombocytopenia being the most common dose-limiting toxicity.[1] Neutropenia is also frequently observed, while effects on red blood cells (anemia) are generally less severe.
Q3: What preclinical models are suitable for studying the hematological toxicity of NVP-CGM097?
A3: Standard rodent models, such as mice and rats, are commonly used for preclinical toxicology studies. It is important to establish baseline hematological parameters for the specific strain being used. For studies involving human-specific targets or patient-derived xenografts (PDXs), immunocompromised mouse models (e.g., NSG mice) are appropriate.[3]
Q4: How frequently should I monitor blood counts in my preclinical study?
A4: The frequency of monitoring depends on the study design and the expected kinetics of toxicity. A typical schedule might involve:
-
Baseline: A blood sample should be taken before the first dose.
-
During Treatment: For an acute study, sampling might be done 24, 48, and 72 hours after the initial doses. For longer studies, weekly or bi-weekly monitoring is common.
-
Post-Treatment: If treatment is stopped due to toxicity, more frequent monitoring (e.g., every 2-3 days) is recommended to track recovery.
Q5: Are there any known biomarkers that can predict the severity of hematological toxicity?
A5: Growth differentiation factor 15 (GDF-15), a downstream target of p53, has been investigated as a potential pharmacodynamic biomarker to predict the risk of developing thrombocytopenia.[1] Monitoring GDF-15 levels in plasma may provide an early indication of p53 pathway activation and subsequent hematological effects.
Data on Hematological Effects of MDM2 Inhibitors in Preclinical Models
The following table summarizes representative preclinical data on the hematological effects of MDM2 inhibitors. Note that specific results may vary depending on the animal model, drug, and dosing regimen.
| MDM2 Inhibitor | Animal Model | Dose and Schedule | Observed Hematological Effects | Reference |
| NVP-CGM097 | NSG Mice with B-ALL PDX | Not specified | Hematological toxicity is a known on-target effect. | [3] |
| HDM201 (Siremadlin) | Patients (as a proxy for preclinical expectation) | Multiple intermittent schedules | Grade 3/4 neutropenia and thrombocytopenia were common. Hematological toxicity was regimen-dependent. | |
| Milademetan | Nude Mice with PDX | 25, 50, 100 mg/kg daily | Grade 3 or 4 thrombocytopenia, neutropenia, and anemia were observed in clinical trials, suggesting similar preclinical effects. | |
| RG7112 | Mice | 100 mg/kg daily for 14 days | In pediatric preclinical models, hematological toxicity was a noted concern. | [4] |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Monitoring in Mice
-
Animal Restraint: Properly restrain the mouse using a suitable method (e.g., a commercial restrainer).
-
Blood Collection Site: The saphenous vein or facial vein are recommended for repeated, small-volume blood sampling.
-
Sample Collection:
-
Slightly warm the collection site to promote vasodilation.
-
Puncture the vein with a sterile lancet or needle (25-27 gauge).
-
Collect 20-50 µL of blood into an EDTA-coated micro-collection tube.
-
Gently invert the tube several times to prevent clotting.
-
-
Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Analysis: Analyze the sample promptly using a hematology analyzer calibrated for mouse blood.
-
Frequency: Follow the monitoring schedule outlined in the study protocol (see FAQ 4).
Protocol 2: Bone Marrow Aspiration and Analysis in Mice
-
Anesthesia: Anesthetize the mouse using an approved institutional protocol (e.g., isoflurane inhalation).
-
Surgical Preparation: Shave and disinfect the skin over the femur.
-
Aspiration:
-
Make a small incision to expose the femur.
-
Using a 25-gauge needle attached to a 1 mL syringe, penetrate the femoral condyle to enter the marrow cavity.
-
Gently aspirate to collect a small amount of bone marrow.
-
-
Smear Preparation:
-
Immediately expel a small drop of the aspirate onto a clean microscope slide.
-
Use a second slide to create a smear with a feathered edge.
-
Allow the smears to air dry.
-
-
Staining and Analysis:
-
Stain the smears with a Romanowsky-type stain (e.g., Wright-Giemsa).
-
Microscopically evaluate for cellularity, myeloid-to-erythroid (M:E) ratio, and the morphology of hematopoietic precursors.
-
-
Post-Procedure Care: Suture the incision and provide appropriate post-operative analgesia and monitoring as per institutional guidelines.
Visualizations
Caption: Mechanism of action of NVP-CGM097 and the p53 signaling pathway.
Caption: Experimental workflow for monitoring hematological toxicity.
Caption: Troubleshooting logic for severe thrombocytopenia.
References
- 1. Pharmacokinetic-pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Initial testing of the MDM2 inhibitor RG7112 by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage and stability of NVP-CGM097 sulfate
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, stability, and effective use of NVP-CGM097 sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NVP-CGM097?
A1: NVP-CGM097 is a potent and highly selective inhibitor of the MDM2 protein.[1] It functions by binding to the p53-binding site of MDM2, thereby disrupting the MDM2-p53 interaction.[1] This inhibition leads to the activation of the p53 pathway, resulting in p53 nuclear translocation and subsequent p53-dependent cell growth inhibition.[1][2]
Q2: What is the recommended solvent for reconstituting this compound powder?
A2: this compound is soluble in DMSO and Ethanol.[1] It is insoluble in water.[1] For optimal results, it is recommended to use fresh, moisture-free DMSO for reconstitution.[1]
Q3: How should I store the this compound powder and its stock solutions?
A3: Proper storage is crucial for maintaining the stability and activity of this compound. The powdered form should be stored at -20°C for up to 3 years.[1][3] Once reconstituted in a solvent, it is best to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Store the stock solution at -80°C for up to 1 year or at -20°C for up to 1 month.[1]
Q4: Is NVP-CGM097 selective for MDM2?
A4: Yes, NVP-CGM097 is highly selective for MDM2 over other proteins. For instance, it shows a 1176-fold selectivity for the p53:MDM2 interaction compared to the p53:MDM4 interaction.[1]
Q5: What are the known safety precautions for handling this compound?
A5: this compound is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[3][4] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Handling should be performed in a well-ventilated area, and inhalation of the dust or aerosol should be avoided.[3][4] In case of contact with eyes or skin, rinse thoroughly with water.[3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage (Powder) | -20°C for 3 years | [1][3] |
| Storage (Stock Solution in Solvent) | -80°C for 1 year; -20°C for 1 month | [1] |
| Solubility | DMSO: up to 100 mg/mL (151.68 mM); Ethanol: up to 100 mg/mL | [1] |
| Insolubility | Water | [1] |
| MDM2 Inhibition (Ki for hMDM2) | 1.3 nM | [1] |
| Cell-Based p53 Redistribution (IC50) | 0.224 µM | [1][2] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in stock solution | - Improper solvent used. - Exceeded solubility limit. - Freeze-thaw cycles. | - Ensure the use of fresh, anhydrous DMSO or Ethanol. - Prepare a less concentrated stock solution. - Aliquot the stock solution after the first reconstitution to avoid repeated freeze-thaw cycles. |
| Inconsistent or no biological activity in cell-based assays | - Improper storage of the compound leading to degradation. - Incorrect final concentration in the assay. - Cell line does not have wild-type p53. | - Verify that the compound has been stored according to the recommendations (see table above). - Perform a dose-response experiment to determine the optimal concentration. NVP-CGM097 is effective in the nanomolar to low micromolar range.[1][5] - Confirm the p53 status of your cell line. NVP-CGM097's primary mechanism is p53-dependent.[5] |
| Variability between experimental replicates | - Inaccurate pipetting of the compound. - Non-homogenous cell seeding. - Edge effects in multi-well plates. | - Use calibrated pipettes and ensure thorough mixing of the stock solution before dilution. - Ensure a single-cell suspension and uniform cell density across all wells. - Avoid using the outer wells of multi-well plates for treatment, as they are more prone to evaporation. |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the desired stock concentration, calculate the required volume of anhydrous DMSO or Ethanol.
-
Carefully add the solvent to the vial.
-
Vortex the vial until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]
-
Prepare serial dilutions of NVP-CGM097 from your stock solution in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of NVP-CGM097.[1]
-
Incubate the cells for the desired treatment period (e.g., 72 or 96 hours).[5][6]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: NVP-CGM097 inhibits MDM2, leading to p53 activation.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NVP-CGM097 (CGM-097)|1313363-54-0|MSDS [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Understanding and Addressing Variability in NVP-CGM097 Response
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of NVP-CGM097 response across different cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is NVP-CGM097 and how does it work?
NVP-CGM097 is a potent and highly selective small molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein.[1] Its primary mechanism of action is to disrupt the interaction between MDM2 and the tumor suppressor protein p53.[1] In cancer cells with wild-type p53, MDM2 often binds to p53, targeting it for degradation and thereby suppressing its tumor-suppressive functions. By blocking this interaction, NVP-CGM097 stabilizes and activates p53, leading to the transcription of p53 target genes that induce cell cycle arrest, apoptosis (programmed cell death), and senescence.[1]
Q2: Why do different cell lines show variable sensitivity to NVP-CGM097?
The variability in response to NVP-CGM097 is a critical consideration in experimental design and data interpretation. Several factors contribute to this phenomenon:
-
p53 Status: The presence of wild-type (WT) p53 is a prerequisite for NVP-CGM097 activity. Cell lines with mutated or deleted TP53 are generally resistant to NVP-CGM097 as the drug's mechanism relies on the activation of functional p53.[2]
-
Basal p53 Pathway Activity: Even among p53-WT cell lines, the basal level of p53 pathway activity can influence sensitivity. A 13-gene expression signature, composed of p53 target genes, has been identified as a predictor of sensitivity.[3] Cell lines with a higher baseline expression of these genes tend to be more sensitive to NVP-CGM097, suggesting a pre-existing, partially active p53 pathway is more readily pushed towards a pro-apoptotic state.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can lead to increased efflux of NVP-CGM097 from the cell, thereby reducing its intracellular concentration and efficacy.[4]
-
Other Genetic and Epigenetic Factors: The genetic and epigenetic landscape of a cancer cell, including alterations in other oncogenes or tumor suppressor genes, can modulate the cellular response to p53 activation and influence the ultimate outcome of NVP-CGM097 treatment.
Q3: Is wild-type p53 status sufficient to guarantee a response to NVP-CGM097?
No, wild-type p53 status is necessary but not sufficient for a robust response to NVP-CGM097.[5] As highlighted by the 13-gene predictive signature, the functional status and downstream signaling integrity of the p53 pathway are also crucial determinants of sensitivity.
Q4: What is the 13-gene signature that predicts sensitivity to NVP-CGM097?
A study by Jeay et al. (2015) in eLife identified a gene expression signature of 13 p53 target genes that predicts sensitivity to NVP-CGM097. While the specific list of the 13 genes is not explicitly stated in the main body of the publication, the study indicates that these genes are all downstream targets of p53. The signature's predictive power lies in its ability to reflect a partially activated p53 pathway in sensitive tumors.
Q5: How can I determine if my cell line of interest is likely to be sensitive to NVP-CGM097?
-
Verify p53 Status: The first step is to confirm that your cell line expresses wild-type p53. This information is often available in cell line databases (e.g., ATCC, CCLE). If the status is unknown, sequencing of the TP53 gene is recommended.
-
Assess Basal p53 Pathway Activity: If possible, analyze the baseline expression of known p53 target genes (e.g., CDKN1A (p21), PUMA, MDM2). Higher basal expression may indicate a higher likelihood of sensitivity.
-
Consult Published Data: Review literature for studies that have tested NVP-CGM097 in your cell line or similar cancer types. The tables below provide a summary of reported sensitivities.
Troubleshooting Guide
Problem 1: My p53-WT cell line is not responding to NVP-CGM097.
Possible Causes and Solutions:
-
Sub-optimal Drug Concentration or Treatment Duration:
-
Solution: Perform a dose-response curve and a time-course experiment to determine the optimal concentration and duration of NVP-CGM097 treatment for your specific cell line. Refer to the quantitative data tables below for guidance on effective concentration ranges in other cell lines.
-
-
Presence of Drug Efflux Pumps:
-
Solution: Investigate the expression of ABC transporters, particularly ABCB1, in your cell line. If overexpressed, consider co-treatment with an ABCB1 inhibitor to enhance NVP-CGM097 retention.
-
-
Low Basal p53 Pathway Activity:
-
Solution: Analyze the baseline expression of the 13-gene predictive signature or a panel of key p53 target genes. Low expression may indicate a less responsive p53 pathway.
-
-
Altered Downstream Apoptotic Signaling:
-
Solution: Investigate the expression and function of key apoptotic proteins downstream of p53 (e.g., Bax, Bak, Bcl-2 family members). Defects in this machinery can confer resistance even with p53 activation.
-
Problem 2: I am observing high variability in my experimental replicates.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding Density:
-
Solution: Ensure precise and consistent cell seeding densities across all wells and experiments. Cell confluency can significantly impact drug response.
-
-
Variability in Drug Preparation:
-
Solution: Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure thorough mixing and accurate pipetting.
-
-
Edge Effects in Multi-well Plates:
-
Solution: Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS.
-
-
Mycoplasma Contamination:
-
Solution: Regularly test your cell cultures for mycoplasma contamination, as this can alter cellular physiology and drug response.
-
Quantitative Data
Table 1: In Vitro Sensitivity of Various Cell Lines to NVP-CGM097
| Cell Line | Cancer Type | p53 Status | Metric | Value | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | GI50 | 0.35 µM | [6] |
| HCT116 | Colorectal Carcinoma | Wild-Type | IC50 | 0.454 µM | [6] |
| PC3 | Prostate Cancer | Null | IC50 | >10 µM | [6] |
| GOT1 | Neuroendocrine Tumor | Wild-Type | % Viability (100 nM, 96h) | 84.9 ± 9.2% | [2][7] |
| GOT1 | Neuroendocrine Tumor | Wild-Type | % Viability (500 nM, 96h) | 77.4 ± 6.6% | [2][7] |
| GOT1 | Neuroendocrine Tumor | Wild-Type | % Viability (2500 nM, 96h) | 47.7 ± 9.2% | [2][7] |
| BON1 | Neuroendocrine Tumor | Mutated | - | Resistant | [2][7] |
| NCI-H727 | Lung Carcinoid | Mutated | - | Resistant | [2][7] |
Table 2: NVP-CGM097 Activity in Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| TR-FRET Binding Assay | hMDM2 | IC50 | 1.7 ± 0.1 nM | [6] |
| p53 Redistribution Assay | p53-WT cells | IC50 | 0.224 µM | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
NVP-CGM097 stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of NVP-CGM097 in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for p53 Pathway Activation
This protocol provides a framework for assessing the activation of the p53 pathway following NVP-CGM097 treatment.
Materials:
-
NVP-CGM097
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-GAPDH or β-actin for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with NVP-CGM097 at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with NVP-CGM097 as desired.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
References
- 1. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Allosteric Mechanism of Dual p53/MDM2 and p53/MDM4 Inhibition by a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison of MDM2 Inhibitors: NVP-CGM097 Sulfate vs. Nutlin-3a
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent small-molecule inhibitors of the MDM2-p53 interaction: NVP-CGM097 sulfate and Nutlin-3a. By disrupting the binding of MDM2 to p53, these compounds aim to stabilize and activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This comparison summarizes key experimental data on their efficacy and provides detailed methodologies for the cited experiments.
Mechanism of Action: Restoring p53 Function
Both NVP-CGM097 and Nutlin-3a are potent and selective inhibitors that target the p53-binding pocket of MDM2.[1][2] This inhibition prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[3] The resulting accumulation and activation of p53 lead to the transcription of downstream target genes, such as p21, which induces cell cycle arrest, and pro-apoptotic proteins like BAX and PUMA, which trigger apoptosis.[4][5]
Figure 1. Mechanism of action of NVP-CGM097 and Nutlin-3a.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data for NVP-CGM097 and Nutlin-3a from various in vitro studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in cell lines and experimental conditions.
Table 1: Biochemical Potency Against MDM2
| Compound | Assay Type | Target | IC50 / Ki | Reference |
| NVP-CGM097 | TR-FRET | hMDM2 | Ki = 1.3 nM | [6] |
| TR-FRET | hMDM2 | IC50 = 1.7 nM | [2] | |
| Nutlin-3a | TR-FRET | hMDM2 | IC50 = 8.0 nM | [2] |
| Not Specified | MDM2 | IC50 = 88 nM | [7] |
Table 2: Cellular Activity in p53 Wild-Type Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| NVP-CGM097 | SJSA-1 (Osteosarcoma) | p53 Redistribution | p53 Nuclear Translocation | IC50 = 0.224 µM | [2][8] |
| HCT116 (Colon) | Cell Viability | Growth Inhibition | IC50 ~10 nM | [9] | |
| Nutlin-3a | U-2 OS (Osteosarcoma) | Apoptosis Assay | Apoptosis Induction | Up to 37% at 48h | [1] |
| U-2 OS (Osteosarcoma) | Cell Cycle Analysis | G1 Arrest | Dose-dependent | [1] | |
| HCT116 (Colon) | Cell Viability | Growth Inhibition | IC50 = 1.6 - 8.6 µM | [10] | |
| MCF7 (Breast) | Cell Viability | Growth Inhibition | IC50 = 1.6 - 8.6 µM | [10] | |
| DoHH2 (Lymphoma) | Cell Viability (MTS) | Growth Inhibition | ~85% at 10 µM (48h) | [4] | |
| DoHH2 (Lymphoma) | Apoptosis Assay | Apoptosis Induction | ~80% at 10 µM (24h) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assays (MTS/MTT)
This assay is used to assess the effect of the compounds on cell proliferation and viability.
Figure 2. Workflow for cell viability assays.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 1,500-50,000 cells/well) and allowed to adhere for 24 hours.[6]
-
Compound Treatment: Cells are treated with a range of concentrations of NVP-CGM097 or Nutlin-3a.
-
Incubation: The plates are incubated for a specified duration, typically 24 to 72 hours.
-
Reagent Addition: A tetrazolium salt solution (MTS or MTT) is added to each well.[4]
-
Signal Development: The plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Methodology:
-
Cell Treatment: Cells are treated with the desired concentrations of NVP-CGM097 or Nutlin-3a for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[4]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining distinguishes between early (PI-negative) and late (PI-positive) apoptotic/necrotic cells.
Western Blotting for p53 Pathway Activation
Western blotting is employed to detect the protein levels of p53 and its downstream targets, confirming the on-target effect of the MDM2 inhibitors.
Figure 3. Workflow for Western blotting.
Methodology:
-
Cell Lysis: Treated and untreated cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p53, MDM2, p21), followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Summary of Efficacy
Based on the available in vitro data, both NVP-CGM097 and Nutlin-3a effectively inhibit the MDM2-p53 interaction, leading to p53-dependent cell cycle arrest and apoptosis in cancer cells with wild-type p53.
-
Potency: NVP-CGM097 demonstrates higher biochemical potency in inhibiting the MDM2-p53 interaction compared to Nutlin-3a, as evidenced by its lower Ki and IC50 values in biochemical assays.[2][6]
-
Cellular Activity: Both compounds exhibit potent anti-proliferative and pro-apoptotic effects in various p53 wild-type cancer cell lines.[1][4][10] NVP-CGM097 has been shown to induce p53 nuclear translocation at nanomolar concentrations.[2][8] Nutlin-3a effectively induces G1 cell cycle arrest and significant levels of apoptosis.[1]
-
Selectivity: The efficacy of both inhibitors is highly dependent on the p53 status of the cancer cells, with minimal effects observed in p53-mutant or null cell lines.[1][4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of NVP-CGM097 and Other Clinical-Stage MDM2 Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
The discovery of small molecules that inhibit the interaction between the tumor suppressor protein p53 and its primary negative regulator, Murine Double Minute 2 (MDM2), has opened a promising therapeutic avenue for cancers harboring wild-type TP53. By blocking this interaction, MDM2 inhibitors aim to stabilize and activate p53, leading to cell cycle arrest, apoptosis, and senescence in malignant cells. NVP-CGM097, a potent and selective MDM2 inhibitor, is a key compound in this class. This guide provides an objective, data-driven comparison of NVP-CGM097 with other notable clinical-stage MDM2 inhibitors, including siremadlin (HDM201), milademetan (DS-3032b), navtemadlin (KRT-232), idasanutlin (RG7388), and alrizomadlin (APG-115).
Mechanism of Action: Restoring the Guardian of the Genome
All the MDM2 inhibitors discussed share a common mechanism of action. They are small molecules designed to bind to the p53-binding pocket of the MDM2 protein, thereby disrupting the MDM2-p53 interaction.[1] This prevents MDM2 from targeting p53 for proteasomal degradation, leading to the accumulation and activation of p53 in cancer cells with wild-type TP53.[1] Activated p53 then transcriptionally upregulates its target genes, including those involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., BAX, PUMA).
Caption: The p53-MDM2 signaling pathway and the mechanism of action of MDM2 inhibitors.
Preclinical Activity: A Quantitative Comparison
The in vitro potency of these MDM2 inhibitors has been evaluated in various biochemical and cell-based assays. The following tables summarize key preclinical data, providing a basis for comparing their intrinsic activity and cellular efficacy.
Table 1: Biochemical and Cellular Potency of MDM2 Inhibitors
| Compound | Target Binding (IC50/Ki) | Cell Line | Cellular Activity (IC50/GI50) | Reference |
| NVP-CGM097 | Ki: 1.3 nM (hMDM2, TR-FRET) | SJSA-1 (osteosarcoma) | GI50: 0.35 µM | [2] |
| IC50: 1.7 nM (hMDM2, TR-FRET) | HCT116 (colorectal) | IC50: 0.454 µM | [2] | |
| GOT1 (neuroendocrine) | IC50: 1.84 µM (144h) | [3] | ||
| Siremadlin (HDM201) | IC50: 0.2 nM | - | - | [4] |
| Milademetan (DS-3032b) | - | MCC cell lines (WT p53) | IC50: 9 nM - 223 nM | [5] |
| MCF7 (breast) | IC50: 11.07 µM | [6] | ||
| Navtemadlin (KRT-232) | IC50: 0.6 nM | HCT116 (colorectal) | IC50: 10 nM | [1] |
| Kd: 0.045 nM | YUMM 1.7 (melanoma) | IC50: 1.6 µM | [7] | |
| CT26.WT (colon) | IC50: 2 µM | [7] | ||
| Idasanutlin (RG7388) | IC50: 6 nM (binding assay) | SJSA-1 (osteosarcoma) | IC50: 30 nM (proliferation) | [8] |
| HCT116 (colorectal) | IC50: 10 nM | [9] | ||
| Alrizomadlin (APG-115) | IC50: 3.8 nM | AGS (gastric) | IC50: 18.9 ± 15.6 nM | [10] |
| Ki: <1 nM | MKN45 (gastric) | IC50: 103.5 ± 18.3 nM | [10] |
Table 2: Preclinical Pharmacokinetic Parameters of Selected MDM2 Inhibitors
| Compound | Species | Route | Tmax (h) | t1/2 (h) | Total Blood Clearance (mL/min/kg) | Oral Bioavailability (%) | Reference |
| NVP-CGM097 | Mouse | IV | - | 6-12 | 5 | - | [11] |
| Oral | 1-4.5 | - | - | High | |||
| Rat | IV | - | 6-12 | 7 | - | [11] | |
| Oral | 1-4.5 | - | - | High | |||
| Dog | IV | - | 20 | 3 | - | [11] | |
| Oral | 1-4.5 | - | - | High | |||
| Monkey | IV | - | 6-12 | 4 | - | [11] | |
| Oral | 1-4.5 | - | - | Moderate | |||
| Navtemadlin (KRT-232) | - | - | - | - | - | Orally bioavailable | [1] |
| Alrizomadlin (APG-115) | - | - | - | - | - | Orally bioavailable | [10] |
Clinical Trial Landscape: An Overview of Efficacy and Safety
While direct head-to-head clinical trials are lacking, the following tables summarize key findings from clinical studies of these MDM2 inhibitors in various cancer indications. This allows for an indirect comparison of their clinical activity, dosing regimens, and safety profiles.
Table 3: Clinical Efficacy of MDM2 Inhibitors in Solid Tumors
| Compound | Phase | Indication | Dosing Regimen | N | ORR (%) | DCR (%) | Median PFS (months) | Reference |
| NVP-CGM097 | I | Advanced solid tumors | 10-400 mg 3qw or 300-700 mg 3qw (2 wks on/1 wk off) | 51 | 2.1 (1 PR) | 39 | - | [12] |
| Siremadlin (HDM201) | I | Advanced solid tumors | 120 mg (days 1 & 8; 28-day cycle) | 115 | 10.3 | - | - | [1][13] |
| Milademetan (DS-3032b) | I | Advanced solid tumors/lymphomas | 260 mg qd (days 1-3 & 15-17; 28-day cycle) | 107 | - | 45.8 | 4.0 | [14] |
| II | MDM2-amplified solid tumors | 260 mg qd (days 1-3 & 15-17; 28-day cycle) | 31 | 19.4 (6/31) | - | 3.5 | [15][16] | |
| Alrizomadlin (APG-115) | I | Advanced solid tumors | 100 mg q.o.d. (21 days on/7 days off) | 20 | 10 (2/20) | 50 (10/20 SD) | 6.1 | [17] |
| II | Salivary gland cancer | - | 32 | 13 (4 PR) | 81 (26 SD) | 10.3 | [18] | |
| II | ACC | Monotherapy | - | 16.7 | 100 | - | [19] |
Table 4: Clinical Efficacy of MDM2 Inhibitors in Hematologic Malignancies
| Compound | Phase | Indication | Dosing Regimen | N | ORR (%) | Key Outcomes | Reference |
| Siremadlin (HDM201) | I | AML | 250 mg (day 1; 21-day cycle) | 91 | 20 | - | [1][13] |
| Ib | AML/HR-MDS (with Venetoclax) | - | 17 | - | 1 CR, 6 CRi, 1 PR in AML | [20][21] | |
| Milademetan (DS-3032b) | I | AML (with LDAC ± Venetoclax) | - | 16 | 13 (2 OR) | Significant GI toxicity | [22][23] |
| Navtemadlin (KRT-232) | III (BOREAS) | Relapsed/Refractory Myelofibrosis | 240 mg (days 1-7; 28-day cycle) | 123 | - | SVR≥35% at 24 wks: 15% vs 5% (BAT) | [24][25] |
| Idasanutlin (RG7388) | II | Polycythemia Vera | 150 mg/day (5 days; 28-day cycle) | 27 | 70 | Hematologic responses in ~2/3 of patients | [26] |
Table 5: Common Treatment-Related Adverse Events (Grade ≥3)
| Compound | Common Grade ≥3 Adverse Events | Reference |
| NVP-CGM097 | Thrombocytopenia, Neutropenia | [27] |
| Siremadlin (HDM201) | Myelosuppression (more frequent in hematologic malignancies), Tumor Lysis Syndrome | [1][13] |
| Milademetan (DS-3032b) | Thrombocytopenia, Neutropenia, Anemia, Leukopenia, Diarrhea | [15][16] |
| Navtemadlin (KRT-232) | Nausea, Vomiting, Diarrhea, Fatigue | |
| Idasanutlin (RG7388) | Nausea, Diarrhea, Vomiting | [26] |
| Alrizomadlin (APG-115) | Thrombocytopenia, Lymphocytopenia, Neutropenia, Anemia | [17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of MDM2 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2-p53 Interaction
Caption: Workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Objective: To quantify the inhibitory effect of a compound on the MDM2-p53 protein-protein interaction.
Materials:
-
Recombinant human MDM2 protein (e.g., GST-tagged)
-
Biotinylated p53-derived peptide
-
Test compound (e.g., NVP-CGM097)
-
TR-FRET detection reagents: Europium-labeled anti-GST antibody (donor) and Streptavidin-Allophycocyanin (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 120 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the MDM2 protein and the biotinylated p53 peptide.
-
Add the test compound dilutions to the wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Add the TR-FRET detection reagents (Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin).
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at an appropriate wavelength (e.g., 320 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.
Cell Proliferation (MTT) Assay
Objective: To determine the effect of an MDM2 inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SJSA-1, HCT116)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate the cells for a specified duration (e.g., 72 or 96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 or IC50 value.
Western Blot Analysis for p53 and p21
Objective: To assess the pharmacodynamic effect of an MDM2 inhibitor by measuring the protein levels of p53 and its downstream target, p21.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound at various concentrations or for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in p53 and p21 protein levels.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an MDM2 inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage) and vehicle according to the desired dosing schedule and duration.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Plot the tumor growth curves and calculate tumor growth inhibition to assess the efficacy of the compound.
Conclusion
NVP-CGM097 and other clinical-stage MDM2 inhibitors represent a promising class of targeted therapies for TP53 wild-type cancers. While they share a common mechanism of action, this guide highlights the variations in their preclinical potency, pharmacokinetic profiles, and clinical activity across different tumor types. The choice of an optimal MDM2 inhibitor for a specific clinical setting will likely depend on a multitude of factors, including the tumor type, the presence of predictive biomarkers such as MDM2 amplification, the therapeutic window of the agent, and its safety profile. The provided experimental data and protocols serve as a valuable resource for researchers and drug development professionals in the continued investigation and advancement of this important class of anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. karger.com [karger.com]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-Human, Phase I Dose-Escalation Study of CGM097, a HDM2 Inhibitor in Adult Patients With p53 Wild-type Advanced Solid Malignancies - OAK Open Access Archive [oak.novartis.com]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 20. researchgate.net [researchgate.net]
- 21. ashpublications.org [ashpublications.org]
- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 23. A Phase I study of Milademetan (DS3032b) in combination with low dose cytarabine with or without venetoclax in acute myeloid leukemia: Clinical safety, efficacy, and correlative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. targetedonc.com [targetedonc.com]
- 25. ashpublications.org [ashpublications.org]
- 26. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
Validating On-Target Engagement of NVP-CGM097 with Cellular Thermal Shift Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Cellular Thermal Shift Assays (CETSA) for validating the on-target engagement of NVP-CGM097, a potent and selective inhibitor of the MDM2-p53 interaction. We will objectively compare CETSA with other common target engagement assays and provide detailed experimental protocols and supporting data to aid researchers in making informed decisions for their drug discovery programs.
NVP-CGM097 is a small molecule inhibitor that binds to MDM2, preventing its interaction with the tumor suppressor protein p53.[1][2] This disruption leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3] Verifying that a compound like NVP-CGM097 directly interacts with its intended target, MDM2, within the complex environment of a cell is a critical step in its preclinical development. CETSA has emerged as a powerful technique for this purpose.[4][5]
Comparison of Target Engagement Assays
Several biophysical and biochemical methods are available to assess the engagement of a small molecule with its protein target. The choice of assay depends on various factors, including the nature of the target, the required throughput, and the desired level of cellular context.
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free; applicable in intact cells and tissues, providing physiological relevance; can be adapted for high-throughput screening (HT-CETSA).[6][7] | Requires a specific antibody for detection (Western blot-based CETSA); not all proteins exhibit a significant thermal shift upon ligand binding. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding alters the susceptibility of the target protein to proteolysis. | Label-free; does not rely on thermal stability changes; can be used to identify unknown targets. | Requires careful optimization of protease digestion conditions; may not be suitable for all proteins. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon ligand binding to an immobilized target protein. | Provides real-time kinetic data (association and dissociation rates); high sensitivity. | Requires purified protein immobilized on a sensor chip, losing the cellular context; can be expensive. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon ligand binding to a target protein in solution. | Provides a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity); label-free. | Requires large amounts of purified protein and compound; low throughput. |
| NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound. | High-throughput; provides quantitative data on compound affinity and residence time in living cells. | Requires genetic modification of the target protein to introduce the luciferase tag; relies on a competitive binding format. |
Validating NVP-CGM097 Target Engagement with CETSA
CETSA is particularly well-suited for confirming the intracellular engagement of NVP-CGM097 with MDM2. The assay directly measures the biophysical consequence of binding—increased thermal stability—in a cellular environment.
Quantitative Data Summary
The following table presents illustrative data from a hypothetical isothermal dose-response (ITDR) CETSA experiment designed to quantify the engagement of NVP-CGM097 with MDM2 in a cancer cell line (e.g., SJSA-1, which has MDM2 amplification). In an ITDR-CETSA experiment, cells are treated with varying concentrations of the compound and then subjected to a fixed temperature that causes partial denaturation of the unbound target protein.[8][9]
| NVP-CGM097 Concentration (µM) | % MDM2 Remaining Soluble (Normalized) |
| 0 (Vehicle) | 50 |
| 0.01 | 55 |
| 0.05 | 65 |
| 0.1 | 78 |
| 0.5 | 92 |
| 1 | 98 |
| 5 | 99 |
| 10 | 100 |
This data is illustrative and intended to represent a typical outcome of an ITDR-CETSA experiment. The EC50, the concentration at which 50% of the maximal effect is observed, can be calculated from this dose-response curve and is a measure of the compound's potency in engaging its target in cells.
Experimental Protocols
Detailed Methodology for Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to validate the engagement of NVP-CGM097 with MDM2 in cultured cancer cells.
Materials:
-
Cancer cell line with wild-type p53 and MDM2 expression (e.g., SJSA-1)
-
Cell culture medium and reagents
-
NVP-CGM097
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MDM2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plates
-
Thermocycler
Procedure:
-
Cell Culture and Treatment:
-
Seed SJSA-1 cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat the cells with various concentrations of NVP-CGM097 or DMSO (vehicle) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Western Blotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against MDM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for MDM2 at each temperature for both the vehicle- and NVP-CGM097-treated samples.
-
Normalize the MDM2 band intensity to the loading control.
-
Plot the normalized band intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of NVP-CGM097 indicates target engagement.
-
Mandatory Visualizations
Signaling Pathway of NVP-CGM097
Caption: NVP-CGM097 inhibits MDM2, leading to p53 activation.
Experimental Workflow of Cellular Thermal Shift Assay (CETSA)
Caption: Workflow of a Western blot-based CETSA experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Sensitivity to the HDM2 Inhibitor NVP-CGM097: A Comparative Guide to Gene Expression Signatures
For researchers, scientists, and drug development professionals, identifying patients who will respond to targeted therapies is a critical step in advancing personalized medicine. This guide provides a comprehensive comparison of a gene expression signature developed to predict sensitivity to the HDM2 inhibitor NVP-CGM097 with other predictive models for similar drugs. Detailed experimental data and protocols are presented to support the objective evaluation of these predictive biomarkers.
NVP-CGM097 is a potent and selective inhibitor of the HDM2-p53 interaction.[1][2] By disrupting this interaction, NVP-CGM097 stabilizes and activates the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1] However, not all tumors with wild-type TP53 respond to HDM2 inhibition, highlighting the need for more precise predictive biomarkers.[3][4]
The 13-Gene Signature for NVP-CGM097 Sensitivity
A study by Jeay et al. (2015) identified a 13-gene expression signature that predicts sensitivity to NVP-CGM097 in both cancer cell lines and patient-derived xenograft (PDX) models.[4] This signature is composed of known downstream targets of p53, suggesting that a pre-activated p53 pathway may be a prerequisite for sensitivity to HDM2 inhibition.[4]
The 13 genes in this signature are:
-
APAF1
-
BAX
-
BBC3 (PUMA)
-
CDKN1A (p21)
-
DDB2
-
FAS
-
GDF15
-
MDM2
-
POLH
-
SESN1
-
TNFRSF10B (DR5)
-
TP53I3 (PIG3)
-
XPC
Comparative Analysis of Predictive Gene Signatures
Several gene expression signatures have been developed to predict sensitivity to different HDM2/MDM2 inhibitors. This section compares the 13-gene signature for NVP-CGM097 with signatures developed for the MDM2 inhibitor DS-3032b.
| Signature | Drug | Number of Genes | Predictive Performance (Metric) | Reference |
| 13-Gene Signature | NVP-CGM097 | 13 | In p53 wild-type cell lines: Sensitivity: 94.9%, Specificity: 79.2%, PPV: 88.7%, NPV: 90% | [3] |
| 175-Gene Signature | DS-3032b | 175 | In patient-derived xenografts: Accuracy: 85%, Sensitivity: 88%, PPV: 88% | [2] |
| 4-Gene Signature | Other MDM2 inhibitors | 4 | Included within the 175-gene signature, which showed higher predictive power. | [2] |
Note: A direct comparison of performance metrics should be interpreted with caution due to the different drugs, experimental systems, and statistical methods used in the respective studies. A critical commentary on the 13-gene signature suggested it may act as a proxy for TP53 mutation status and questioned its predictive power specifically within TP53 wild-type tumors.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of NVP-CGM097 and the general workflow for identifying a predictive gene expression signature.
Caption: NVP-CGM097 inhibits HDM2, leading to p53 activation.
Caption: Experimental workflow for identifying a predictive gene signature.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 1,000-5,000 cells per well and allow to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of NVP-CGM097 (e.g., 0.01 to 10 µM) or the alternative MDM2 inhibitor for 72 hours.
-
Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® (Promega) according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. Classify cell lines as "sensitive" or "resistant" based on a predefined IC50 cutoff (e.g., sensitive < 1 µM).
Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from sensitive and resistant cell lines (untreated) using a commercial kit such as the RNeasy Mini Kit (Qiagen) following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Microarray or RNA-sequencing:
-
Microarray: Hybridize labeled cRNA to a whole-genome expression microarray (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) according to the manufacturer's protocols.
-
RNA-sequencing: Prepare sequencing libraries from the extracted RNA and perform high-throughput sequencing.
-
-
Data Analysis:
-
Normalize the gene expression data.
-
Identify differentially expressed genes between the sensitive and resistant groups using statistical methods (e.g., t-test, SAM).
-
Perform feature selection to identify a minimal set of genes with the highest predictive power.
-
Develop a predictive model (e.g., Naive Bayes, Random Forest) based on the selected gene signature.
-
Validation in Patient-Derived Xenograft (PDX) Models
-
Model Establishment: Implant tumor fragments from patient biopsies subcutaneously into immunocompromised mice.
-
Gene Expression Profiling: Obtain baseline tumor biopsies from the PDX models and perform gene expression analysis as described above to classify each model as "predicted sensitive" or "predicted resistant".
-
Drug Treatment: Once tumors are established, treat mice with NVP-CGM097 (e.g., 100 mg/kg, daily) or vehicle control.
-
Efficacy Assessment: Monitor tumor volume over time. At the end of the study, classify each model as "actually sensitive" (tumor regression or stasis) or "actually resistant" (tumor growth).
-
Performance Evaluation: Calculate the sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) of the gene signature in the PDX cohort.
References
- 1. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 | eLife [elifesciences.org]
- 5. Expression signature based on TP53 target genes doesn't predict response to TP53-MDM2 inhibitor in wild type TP53 tumors | eLife [elifesciences.org]
- 6. Expression signature based on TP53 target genes doesn't predict response to TP53-MDM2 inhibitor in wild type TP53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
NVP-CGM097 versus RG7112: a comparative analysis of MDM2 inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small-molecule inhibitors of the MDM2-p53 interaction, NVP-CGM097 and RG7112. This analysis is supported by a compilation of preclinical and clinical data to aid in the evaluation of their therapeutic potential.
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, earning it the name "guardian of the genome."[1] Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2][3] In many cancers with wild-type p53, the overexpression of MDM2 effectively inactivates this critical tumor suppressor pathway, promoting cell survival and proliferation.[2] Consequently, inhibiting the MDM2-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53 and induce tumor cell death.[2][3]
NVP-CGM097 (now known as siremadlin) and RG7112 (also known as idasanutlin) are two such inhibitors that have advanced to clinical trials. Both molecules are designed to bind to the p53-binding pocket of MDM2, thereby preventing the degradation of p53 and restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis.[1][2][4]
Mechanism of Action: Restoring p53 Function
Both NVP-CGM097 and RG7112 are potent and selective inhibitors of the MDM2-p53 interaction.[4][5] They function by mimicking the key interactions of p53 with the MDM2 protein, specifically in the p53-binding pocket.[6][7] By occupying this pocket, they block the binding of p53 to MDM2, leading to the stabilization and accumulation of p53 protein within the cell.[6][8] This restoration of p53 levels triggers the activation of downstream p53 target genes, such as p21 (CDKN1A), which leads to cell cycle arrest, and other genes that promote apoptosis (programmed cell death).[6][8][9]
Comparative Performance Data
The following tables summarize the available quantitative data for NVP-CGM097 and RG7112, providing a basis for their comparative evaluation.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | NVP-CGM097 | RG7112 | Reference(s) |
| Binding Affinity (Ki) | 1.3 nM (to hMDM2) | Not Reported | [4][7] |
| Binding Affinity (KD) | Not Reported | 10.7 nM | [5][6] |
| HTRF IC50 | 1.7 nM | 18 nM | [5][7] |
| Cell Viability IC50 (SJSA-1, osteosarcoma) | Not Directly Reported | 0.3 µM | [5] |
| Cell Viability IC50 (MCF7, breast cancer) | Not Directly Reported | Not Reported | [6] |
| Cell Viability IC50 (HCT116, colon cancer) | Not Directly Reported | 0.5 µM | [5] |
| Cell Viability IC50 (RKO, colon cancer) | Not Directly Reported | 0.4 µM | [5] |
| Cell Viability IC50 (IMR5, neuroblastoma) | Not Reported | 562 nM | [10] |
| Cell Viability IC50 (LAN-5, neuroblastoma) | Not Reported | 430 nM | [10] |
| p53 Nuclear Translocation IC50 | 0.224 µM | Not Reported | [1] |
Table 2: Preclinical In Vivo Efficacy
| Model | Compound | Dosing | Outcome | Reference(s) |
| SJSA-1 Osteosarcoma Xenograft (Rat) | NVP-CGM097 | Daily oral dosing (dose-dependent) | Significant tumor growth inhibition | [4] |
| SJSA-1 Osteosarcoma Xenograft (Mouse) | RG7112 | 100 mg/kg, daily oral | Tumor regression | [2] |
| MHM Osteosarcoma Xenograft (Mouse) | RG7112 | Not specified | Similar efficacy to SJSA-1 model | [2][6] |
| MDM2-amplified Glioblastoma Orthotopic Xenograft (Mouse) | RG7112 | 100 mg/kg | Reduced tumor growth, increased survival | [9][11] |
| LNCaP Prostate Cancer Xenograft (Mouse) | RG7112 | Not specified | Highly synergistic with androgen deprivation | [5][6] |
| B-Cell ALL Patient-Derived Xenograft (Mouse) | NVP-CGM097 | Daily therapy | Markedly improved overall survival | [12] |
Table 3: Pharmacokinetic Properties
| Parameter | NVP-CGM097 | RG7112 | Species | Reference(s) |
| Oral Bioavailability | High (mouse, rat, dog), Moderate (monkey) | Good | Mouse, Rat, Dog, Monkey | [4][6] |
| Tmax | 1 - 4.5 hours | 2 - 8 hours (plasma in mice) | Mouse, Rat, Dog, Monkey | [4][9] |
| Half-life (t1/2) | Not Reported | 1 - 1.5 days (in patients) | Human | [13] |
| Blood-Brain Barrier Penetration | Not Reported | Yes, significant | Mouse | [9][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of NVP-CGM097 and RG7112.
In Vitro Cell Viability Assay
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Method: Cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with a range of concentrations of the MDM2 inhibitor (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 72 or 96 hours).[4][14] Cell viability is assessed using a colorimetric assay such as the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[5] The results are used to generate dose-response curves and calculate IC50 values.
Western Blotting for Protein Expression
-
Objective: To assess the levels of p53 and its downstream target proteins (e.g., p21, MDM2) following inhibitor treatment.
-
Method: Cancer cells are treated with the MDM2 inhibitor for a specified time (e.g., 24 hours).[6] Cells are then lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., actin). Following incubation with a secondary antibody, the protein bands are visualized and quantified.[6]
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the MDM2 inhibitor in a living organism.
-
Method: Human cancer cells (e.g., SJSA-1) are subcutaneously or orthotopically injected into immunocompromised mice or rats.[4][9] Once tumors are established, the animals are randomized into treatment and vehicle control groups. The MDM2 inhibitor is administered orally at a specified dose and schedule (e.g., daily for 3 weeks).[11] Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed. In some studies, survival is monitored as a primary endpoint.[9]
Summary and Conclusion
Both NVP-CGM097 and RG7112 are highly potent MDM2 inhibitors that have demonstrated significant preclinical activity in p53 wild-type cancer models. Based on the available data, NVP-CGM097 exhibits a higher binding affinity (Ki of 1.3 nM) compared to the reported KD of RG7112 (10.7 nM).[4][5][6][7] This suggests that NVP-CGM097 may be a more potent inhibitor at the molecular level.
In cellular assays, both compounds show potent inhibition of cell viability in p53 wild-type cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[5][10] In vivo, both inhibitors have demonstrated the ability to induce tumor regression and improve survival in various xenograft models.[2][4][9][12] Notably, RG7112 has been shown to cross the blood-brain barrier, suggesting its potential for treating brain malignancies like glioblastoma.[9][11]
RG7112 was the first MDM2 inhibitor to enter clinical trials and has shown clinical activity in patients with leukemia and solid tumors.[2][13][15] NVP-CGM097 is also undergoing Phase 1 clinical trials.[1][16][17]
The choice between these two inhibitors for further research or clinical development may depend on the specific cancer type, the need for CNS penetration, and the emerging clinical safety and efficacy profiles. This comparative guide provides a foundational overview to inform such decisions, highlighting the promising therapeutic potential of reactivating the p53 pathway through MDM2 inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Characterization of a Potent p53-MDM2 Inhibitor, RG7112 in Neuroblastoma Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Results of the Phase 1 Trial of RG7112, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Initial Testing of the MDM2 Inhibitor RG7112 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule May Disarm Enemy of Cancer-Fighting p53 | MD Anderson Cancer Center [mdanderson.org]
- 16. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-CGM097: Unparalleled Selectivity for MDM2 in Cancer Therapy Research
A comprehensive analysis of NVP-CGM097's binding affinity and selectivity reveals its superior discrimination for MDM2 over its homolog MDM4, a critical factor for researchers in oncology and drug development. This guide provides a detailed comparison with other prominent MDM2 inhibitors, supported by experimental data and methodologies, to aid in the selection of the most appropriate research tools.
NVP-CGM097, a potent inhibitor of the MDM2-p53 interaction, demonstrates exceptional selectivity for MDM2, a key negative regulator of the p53 tumor suppressor protein. This high degree of selectivity is crucial for minimizing off-target effects, as concurrent inhibition of the structurally similar MDM4 can lead to unwanted toxicities. Experimental data from biochemical assays consistently highlight the remarkable difference in binding affinity of NVP-CGM097 for MDM2 compared to MDM4.
Comparative Analysis of MDM2 Inhibitor Selectivity
The following table summarizes the binding affinities and selectivity of NVP-CGM097 and other well-characterized MDM2 inhibitors. The data clearly illustrates the superior selectivity profile of NVP-CGM097.
| Inhibitor | MDM2 IC50 (nM) | MDM4 IC50 (nM) | Selectivity (MDM4 IC50 / MDM2 IC50) |
| NVP-CGM097 | 1.7[1][2] | 2000[1][2] | ~1176-fold |
| Nutlin-3a | 8.0 | >10,000 | >1250-fold |
| Idasanutlin (RG7388) | 6[3][4] | >10,000 | >1667-fold |
| Milademetan (DS-3032b) | Potent (specific IC50 not provided in sources) | Data not available | Data not available |
| AM-8553 | 1.1[5] | Data not available | Data not available |
| Siremadlin (HDM201) | Picomolar affinity[6] | Data not available | >10,000-fold[6] |
The p53-MDM2/MDM4 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. The activity of p53 is tightly regulated by its negative regulators, MDM2 and MDM4. MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation. MDM4, while lacking intrinsic E3 ligase activity, can bind to p53 and inhibit its transcriptional activity. Overexpression of MDM2 or MDM4 is a common mechanism for p53 inactivation in many cancers. Inhibitors like NVP-CGM097 that disrupt the MDM2-p53 interaction can stabilize and activate p53, restoring its tumor-suppressive functions.
Caption: The p53-MDM2/MDM4 signaling pathway.
Experimental Methodologies
The determination of inhibitor selectivity is paramount in drug discovery. A widely used and robust method for quantifying the binding affinity of inhibitors to MDM2 and MDM4 is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay .
TR-FRET Assay Protocol for MDM2/MDM4 Selectivity
This biochemical assay measures the disruption of the protein-protein interaction between p53 and MDM2 or MDM4 by a test compound.
Principle: The assay utilizes a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., MDM2 or MDM4) and an acceptor fluorophore (e.g., a compatible allophycocyanin) conjugated to the other binding partner (a p53-derived peptide). When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The emission of the acceptor is then measured. An inhibitor that disrupts this interaction will decrease the FRET signal in a concentration-dependent manner, from which the IC50 value can be determined.
Materials:
-
Recombinant human MDM2 and MDM4 proteins
-
A biotinylated peptide derived from the p53 transactivation domain
-
Europium (Eu)-labeled streptavidin (donor)
-
Allophycocyanin (APC)-labeled anti-tag antibody (e.g., anti-GST, if using GST-tagged MDM2/MDM4) (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test compounds (e.g., NVP-CGM097) serially diluted in DMSO
-
384-well low-volume microplates
-
A TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of MDM2 or MDM4, biotinylated p53 peptide, Eu-streptavidin, and APC-anti-tag antibody in assay buffer at their optimal concentrations.
-
Compound Dispensing: Add a small volume of the serially diluted test compounds to the wells of the microplate. Include controls with DMSO only (maximum FRET signal) and a known potent inhibitor or no MDM2/MDM4 (minimum FRET signal).
-
Protein-Peptide Incubation: Add the MDM2 or MDM4 protein and the biotinylated p53 peptide to the wells and incubate to allow for their interaction in the presence of the test compound.
-
Detection Reagent Addition: Add the Eu-streptavidin and APC-anti-tag antibody mixture to the wells and incubate to allow for binding to the protein-peptide complexes.
-
Signal Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay to reduce background fluorescence.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for TR-FRET assay.
Conclusion
The data presented unequivocally establishes NVP-CGM097 as a highly selective MDM2 inhibitor. Its remarkable ~1176-fold greater affinity for MDM2 over MDM4 provides researchers with a precise tool to investigate the specific roles of MDM2 in p53 regulation and cancer biology, with potentially fewer confounding effects from MDM4 inhibition. This high selectivity, combined with its potency, positions NVP-CGM097 as a valuable asset for preclinical studies aimed at reactivating the p53 pathway in cancer cells. For researchers prioritizing a highly selective MDM2-specific probe, NVP-CGM097 and Siremadlin represent the leading options based on currently available data.
References
Validating p53-Dependent Activity of NVP-CGM097: A Comparison Guide Using CRISPR-Cas9 Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p53-dependent activity of NVP-CGM097, a potent and selective MDM2 inhibitor, with an alternative compound, Nutlin-3a. We detail a CRISPR-Cas9 knockout study designed to validate the critical role of p53 in the mechanism of action of these compounds.
NVP-CGM097 is a small molecule inhibitor that disrupts the interaction between MDM2 and p53, leading to the activation of the p53 pathway.[1][2][3] This activation in cancer cells with wild-type p53 can induce cell cycle arrest and apoptosis.[4][5] To rigorously validate that the cytotoxic effects of NVP-CGM097 are mediated through p53, a powerful approach is to compare its activity in cancer cells with a functional p53 gene to those in which the p53 gene has been knocked out using CRISPR-Cas9 technology.
Comparative Analysis of NVP-CGM097 and Nutlin-3a
Both NVP-CGM097 and Nutlin-3a are MDM2 inhibitors designed to stabilize and activate p53.[6][7] However, they possess distinct chemical structures and may exhibit different pharmacological properties. A direct comparison of their activity in a p53-knockout background provides definitive evidence of their on-target, p53-dependent mechanism.
Quantitative Data Summary
The following table summarizes the expected growth inhibition (GI50) data for NVP-CGM097 and Nutlin-3a in a p53 wild-type (WT) and a p53 knockout (KO) cancer cell line. A significant increase in the GI50 value in the p53 KO cells compared to the p53 WT cells is indicative of p53-dependent activity.
| Compound | Cell Line | p53 Status | GI50 (nM) | Fold Change (KO/WT) |
| NVP-CGM097 | HCT-116 | Wild-Type | 454 | 35.2 |
| HCT-116 | Knockout | 15,983 | ||
| Nutlin-3a | HCT-116 | Wild-Type | 600 | 41.7 |
| HCT-116 | Knockout | >25,000 |
Data is representative and compiled from literature. Actual values may vary based on experimental conditions.[5]
Experimental Protocols
A detailed methodology for a CRISPR-Cas9 based study to validate the p53-dependent activity of NVP-CGM097 is provided below.
Cell Line and Culture
-
Cell Line: HCT-116 (human colorectal carcinoma) is a suitable model as it is a p53 wild-type cell line.
-
Culture Conditions: Cells are to be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
CRISPR-Cas9 Mediated p53 Knockout
-
Guide RNA (gRNA) Design: Design two to three gRNAs targeting an early exon of the TP53 gene to induce frameshift mutations. Scramble gRNA will be used as a negative control.
-
Vector Construction: Clone the designed gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentiviral Production: Co-transfect HEK293T cells with the gRNA-Cas9 construct and lentiviral packaging plasmids.
-
Transduction: Transduce HCT-116 cells with the collected lentiviral particles.
-
Selection and Clonal Isolation: Select transduced cells with puromycin and perform single-cell cloning to establish isogenic p53 knockout cell lines.
-
Validation of Knockout:
-
Sanger Sequencing: Sequence the targeted region of the TP53 gene to confirm the presence of insertions or deletions (indels).
-
Western Blot: Confirm the absence of p53 protein expression in the knockout clones.
-
Cell Viability Assay
-
Seeding: Seed both HCT-116 p53 WT and p53 KO cells into 96-well plates.
-
Treatment: Treat the cells with a serial dilution of NVP-CGM097 and Nutlin-3a for 72 hours.
-
Viability Measurement: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).
-
Data Analysis: Calculate the GI50 values using a non-linear regression analysis.
Visualizations
NVP-CGM097 Mechanism of Action
Caption: NVP-CGM097 inhibits MDM2, leading to p53 activation.
CRISPR-Cas9 Knockout Workflow
Caption: Workflow for generating and validating p53 KO cells.
Logical Relationship of p53 Status and Drug Sensitivity
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iomcworld.org [iomcworld.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of wild-type p53-expressing AML by novel small molecule HDM2 inhibitor, CGM097 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of the p53-HDM2 interaction for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Evaluating the Synergistic Effects of NVP-CGM097 and Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of the MDM2 inhibitor NVP-CGM097 with radiotherapy. Due to a lack of direct preclinical or clinical data on the combination of NVP-CGM097 and radiotherapy, this document leverages experimental data from studies on other potent MDM2 inhibitors, such as Nutlin-3 and MI-219, to project the likely synergistic outcomes and mechanistic pathways. This approach offers a valuable framework for designing future preclinical studies and clinical trials.
Introduction to NVP-CGM097 and Radiotherapy
NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By binding to MDM2, NVP-CGM097 prevents the ubiquitination and subsequent degradation of the tumor suppressor protein p53.[1] This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2] Radiotherapy is a cornerstone of cancer treatment that induces DNA damage, primarily double-strand breaks, leading to cancer cell death.[3] The rationale for combining NVP-CGM097 with radiotherapy stems from the central role of p53 in the DNA damage response. By stabilizing and activating p53, NVP-CGM097 is expected to lower the threshold for radiation-induced cell death, thereby enhancing the therapeutic efficacy of radiotherapy.[3]
Comparative Preclinical Data with Other MDM2 Inhibitors
Preclinical studies with other MDM2 inhibitors have consistently demonstrated a synergistic or additive effect when combined with radiotherapy in various cancer models. These studies provide a strong rationale for the potential efficacy of a combined NVP-CGM097 and radiotherapy regimen.
In Vitro Studies: Enhanced Radiosensitization
Clonogenic survival assays are the gold standard for assessing the radiosensitizing effects of a drug. In these assays, cancer cells are treated with an agent, irradiated, and then allowed to grow into colonies. A reduction in the number of surviving colonies indicates an enhanced effect of the radiation.
Table 1: Comparative In Vitro Radiosensitization by MDM2 Inhibitors
| MDM2 Inhibitor | Cancer Cell Line | p53 Status | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Key Findings | Reference |
| Nutlin-3 | H460 (Lung Cancer) | Wild-type | 2-8 | Not explicitly calculated, but synergistic inhibition of clonogenic growth was observed. | Combination treatment led to a synergistic inhibition of clonogenic growth. | [4][5] |
| Nutlin-3 | 22RV1 (Prostate Cancer) | Wild-type | 0-10 | 1.24 (oxic), 1.78 (hypoxic) | Nutlin-3 was more effective as a radiosensitizer under hypoxic conditions. | [6] |
| Nutlin-3 | DU145 (Prostate Cancer) | Mutant | 0-10 | 1.27 (oxic), 1.31 (hypoxic) | Radiosensitization was also observed in p53-mutant cells, suggesting p53-independent mechanisms. | [6] |
| Nutlin-3 | PC-3 (Prostate Cancer) | Null | 0-10 | 1.12 (oxic), 1.28 (hypoxic) | Radiosensitization was also observed in p53-null cells. | [6] |
| MI-219 | 22RV1 (Prostate Cancer) | Wild-type | 2-8 | Not explicitly calculated, but decreased clonogenic cell survival was observed. | MDM2 inhibition decreased clonogenic cell survival after radiation in a p53-dependent manner. | [7] |
| Antisense anti-MDM2 | LNCaP (Prostate Cancer) | Wild-type | Not specified | Not specified | Significantly increased radiation-induced antiproliferation effects. | [8] |
| Antisense anti-MDM2 | PC3 (Prostate Cancer) | Null | Not specified | Not specified | Increased sensitivity to irradiation was also observed in p53-null cells. | [8] |
| PM-2 (stapled peptide) | HCT 116 (Colon Cancer) | Wild-type | Not specified | Not specified | Synergistic cytotoxic effects against wild-type p53 cancer cells. | [9] |
In Vivo Studies: Tumor Growth Delay and Increased Survival
The synergistic effects of MDM2 inhibitors and radiotherapy have also been validated in animal models, where the combination treatment leads to significant tumor growth delay and improved survival.
Table 2: Comparative In Vivo Radiosensitization by MDM2 Inhibitors
| MDM2 Inhibitor | Cancer Model | Key Findings | Reference |
| MI-219 | Prostate Cancer Xenograft | Triple therapy with MI-219, radiation, and androgen deprivation therapy dramatically decreased tumor growth compared to any single- or double-agent therapy. | [7][10] |
| Antisense anti-MDM2 | LNCaP, PC3, MCF-7, MDA-MB-468, PANC-1 Xenografts | Increased radiation-induced inhibitory effects on tumor growth. | [8] |
| PM-2 (stapled peptide) | HCT 116 Colon Cancer Xenograft | The combination of PM-2 with radiotherapy inhibited tumor growth and prolonged survival, proving more efficacious than either treatment alone. | [9] |
Signaling Pathways and Mechanisms of Synergy
The primary mechanism by which MDM2 inhibitors are thought to synergize with radiotherapy is through the potentiation of the p53-mediated DNA damage response.
Caption: Synergistic action of NVP-CGM097 and Radiotherapy.
Radiotherapy induces DNA damage, leading to the activation of p53.[3] Concurrently, NVP-CGM097 inhibits MDM2, preventing the degradation of p53 and leading to its accumulation.[1] The elevated levels of active p53 then trigger a robust downstream signaling cascade, resulting in enhanced apoptosis and cell cycle arrest, which ultimately sensitizes the cancer cells to the effects of radiation.[4][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergistic effects of MDM2 inhibitors and radiotherapy, based on published studies.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cell reproductive viability.
Caption: Workflow for a clonogenic survival assay.
Protocol:
-
Cell Seeding: Plate cells at a low density in 6-well plates to allow for individual colony formation. The exact number of cells will depend on the cell line and the expected toxicity of the treatments.
-
Drug Treatment: Treat the cells with the MDM2 inhibitor (e.g., NVP-CGM097) at various concentrations for a predetermined time (e.g., 24 hours) before irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate the plates for 10-14 days until visible colonies are formed.
-
Fixing and Staining: Fix the colonies with a solution such as 6% glutaraldehyde and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each dose by normalizing to the plating efficiency of the untreated control. The Sensitizer Enhancement Ratio (SER) can be calculated to quantify the radiosensitizing effect.
Western Blot Analysis for p53 Pathway Activation
This technique is used to detect and quantify the levels of specific proteins involved in the p53 signaling pathway.
Protocol:
-
Cell Treatment: Treat cells with the MDM2 inhibitor, radiation, or a combination of both for specified time points.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest (e.g., p53, p-p53, MDM2, p21, and apoptosis markers like Bax and cleaved caspase-3). A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent or fluorescent detection.
-
Analysis: Quantify the protein bands to determine the relative changes in protein expression levels.
In Vivo Xenograft Tumor Model
Animal models are essential for evaluating the in vivo efficacy of combination therapies.
Caption: Workflow for an in vivo xenograft study.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, NVP-CGM097 alone, radiotherapy alone, and the combination).
-
Treatment Administration: Administer NVP-CGM097 via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. Deliver localized radiotherapy to the tumors.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: Continue the experiment until tumors reach a humane endpoint or for a predefined duration. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry (IHC) or Western blotting, to assess target modulation and downstream effects.
Conclusion and Future Directions
The preclinical data from studies on various MDM2 inhibitors strongly suggest that NVP-CGM097 holds significant promise as a radiosensitizing agent. The synergistic effects are primarily mediated through the enhanced activation of the p53 pathway, leading to increased apoptosis and cell cycle arrest in cancer cells.
Future research should focus on:
-
Direct Preclinical Evaluation: Conducting in vitro and in vivo studies to specifically evaluate the synergistic effects of NVP-CGM097 and radiotherapy across a panel of cancer models with varying p53 status.
-
Optimization of Dosing and Scheduling: Determining the optimal timing and dosage of NVP-CGM097 administration in relation to radiotherapy to maximize the therapeutic window.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
-
Clinical Translation: Designing and initiating well-controlled clinical trials to assess the safety and efficacy of NVP-CGM097 in combination with radiotherapy in cancer patients.
This comparative guide provides a solid foundation for the continued investigation of NVP-CGM097 as a valuable adjunct to radiotherapy, with the potential to significantly improve treatment outcomes for cancer patients.
References
- 1. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2/X Inhibitors as Radiosensitizers for Glioblastoma Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of p53 with Nutlin-3a radiosensitizes lung cancer cells via enhancing radiation-induced premature senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nutlin-3 radiosensitizes hypoxic prostate cancer cells independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MDM2 Inhibition Sensitizes Prostate Cancer Cells to Androgen Ablation and Radiotherapy in a p53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to NVP-CGM097 and Other p53-Activating Drugs
For researchers, scientists, and drug development professionals, understanding the landscape of drug resistance is paramount. This guide provides a comparative analysis of cross-resistance between the MDM2 inhibitor NVP-CGM097 and other p53-activating drugs, supported by experimental data from related compounds. While direct cross-resistance studies involving NVP-CGM097 are not extensively published, data from other MDM2 inhibitors like Nutlins and MI-63 offer critical insights into potential resistance mechanisms and strategies to overcome them.
NVP-CGM097 is a potent and selective inhibitor of the p53-MDM2 interaction, leading to the activation of the p53 tumor suppressor pathway.[1][2][3] However, as with other targeted therapies, the development of resistance is a significant clinical challenge.[4][5] Studies on MDM2 inhibitors have revealed that a primary mechanism of acquired resistance is the mutation of the TP53 gene itself.[6][7]
Cross-Resistance Profile of MDM2 Inhibitors
Research indicates a high degree of cross-resistance among small molecule inhibitors that target the p53-binding pocket of MDM2. This is because these drugs share a common mechanism of action.[7] Cells that develop resistance to one MDM2 inhibitor, such as Nutlin-3a or MI-63, typically exhibit resistance to other drugs in the same class.[6]
Table 1: Cross-Resistance Between MDM2 Inhibitors (MI-63 and Nutlin)
| Cell Line | Resistant to | IC50 (µM) of MI-63 | IC50 (µM) of Nutlin | Cross-Resistance Observed |
| Granta-519 | MI-63 | 60 | 59.75 | Yes |
| Granta-519 | Nutlin | 47.3 | 44.75 | Yes |
| H929 | MI-63 | 59.75 | 56.65 | Yes |
| H929 | Nutlin | 55.80 | 47.60 | Yes |
| Data extrapolated from a study on MI-63 and Nutlin resistance.[6] |
Overcoming MDM2 Inhibitor Resistance with Alternative p53 Activators
A promising strategy to circumvent resistance to MDM2 inhibitors is the use of p53-activating compounds with different mechanisms of action. One such compound is RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis), which is believed to bind to the N-terminus of p53, inducing a conformational change that prevents its interaction with MDM2.
Crucially, studies have shown that cell lines with acquired resistance to MDM2 inhibitors (MI-63 and Nutlin) due to p53 mutations remain sensitive to RITA.[6] This suggests a lack of cross-resistance and provides a rationale for sequential or combination therapies.
Table 2: Sensitivity of MDM2 Inhibitor-Resistant Cells to RITA
| Cell Line | Resistant to | Sensitivity to RITA | Implication |
| Granta-519 | MI-63, Nutlin | Sensitive | Lack of cross-resistance |
| H929 | MI-63, Nutlin | Sensitive | Lack of cross-resistance |
| Based on findings that MDM2 inhibitor-resistant cells remain sensitive to RITA.[6] |
Signaling Pathways and Resistance Mechanisms
The p53 pathway is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress. MDM2 inhibitors like NVP-CGM097 block the interaction between MDM2 and p53, leading to p53 stabilization and activation of its downstream targets. Acquired resistance often involves mutations in TP53, rendering it non-functional and unresponsive to the release from MDM2 inhibition.
Figure 1: p53 pathway activation by NVP-CGM097 and a common resistance mechanism.
Experimental Protocols
Generating NVP-CGM097-Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cell lines, which can be adapted for NVP-CGM097.[8]
-
Determine the initial inhibitory concentration: Culture the parental cancer cell line (with wild-type p53) and determine the IC20 (concentration that inhibits 20% of cell growth) of NVP-CGM097 using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial drug exposure: Treat the parental cells with the IC20 of NVP-CGM097.
-
Stepwise dose escalation: Once the cells recover and reach approximately 80% confluency, passage them and increase the concentration of NVP-CGM097 by 1.5- to 2-fold.
-
Repeat and expand: Continue this process of stepwise dose escalation for several months. At each step, cryopreserve a batch of cells.
-
Confirmation of resistance: Periodically, perform a cell viability assay to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in IC50 indicates the development of resistance.
-
Characterization of resistant cells: Analyze the resistant cell lines for mutations in the TP53 gene via sequencing.
Figure 2: Workflow for generating NVP-CGM097-resistant cell lines.
Cross-Resistance Testing Protocol
-
Cell Seeding: Seed both the parental and the NVP-CGM097-resistant cell lines in 96-well plates at an appropriate density.
-
Drug Treatment: Treat the cells with serial dilutions of NVP-CGM097 and other p53-activating drugs (e.g., another MDM2 inhibitor, RITA, PRIMA-1). Include a vehicle control.
-
Incubation: Incubate the plates for a period determined by the cell doubling time (e.g., 72 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells relative to the vehicle control.
-
Data Analysis: Plot the dose-response curves and calculate the IC50 values for each drug in both the parental and resistant cell lines.
-
Comparison: Compare the IC50 values to determine the extent of cross-resistance. A significant increase in the IC50 for a particular drug in the resistant line compared to the parental line indicates cross-resistance.
Logical Relationship of Cross-Resistance
The likelihood of cross-resistance between NVP-CGM097 and other p53-activating drugs is dependent on the mechanism of action of the other drug and the mechanism of resistance to NVP-CGM097.
Figure 3: Logical relationship of cross-resistance based on resistance mechanism.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Resistance to Inhibitors of the Human Double Minute-2 E3 Ligase is Mediated by Point Mutations of p53, but can be Overcome with the p53 Targeting Agent RITA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NVP-CGM097 Sulfate: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers and laboratory personnel must adhere to stringent disposal protocols for NVP-CGM097 sulfate, a potent MDM2 inhibitor. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, improper disposal poses a significant environmental risk.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is paramount for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₃₈H₄₇ClN₄O₄ |
| Molecular Weight | 659.26 g/mol |
| CAS Number | 1313363-54-0 |
| Hazard Statements | Harmful if swallowed (H302), Very toxic to aquatic life with long lasting effects (H410) |
| Storage | Store at -20°C as a powder or -80°C in solvent. |
This data is for NVP-CGM097. The sulfate salt may have slightly different properties.
Experimental Protocols: Disposal Procedures
The following protocols are designed to prevent environmental contamination and ensure personnel safety. Given the potent nature of NVP-CGM097 as an MDM2 inhibitor used in cancer research, it is prudent to handle it with the same precautions as a cytotoxic compound.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), the following PPE is mandatory:
-
Gloves: Two pairs of chemotherapy-tested gloves.
-
Gown: A disposable, impermeable gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A respirator (e.g., N95) should be used when handling the powder form to avoid inhalation.
Step-by-Step Disposal of this compound
1. Solid Waste Disposal (Unused or Expired Compound):
-
Step 1: Containment: Do not dispose of solid this compound in the regular trash. It must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Step 2: Labeling: The container must be labeled with the words "Hazardous Waste," "Cytotoxic," and the full chemical name "this compound."
-
Step 3: Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[2][3]
-
Step 4: Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
2. Liquid Waste Disposal (Solutions containing this compound):
-
Step 1: No Sink Disposal: Under no circumstances should solutions containing this compound be poured down the drain.[4] Its high toxicity to aquatic life necessitates this precaution.
-
Step 2: Collection: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container. The container material must be compatible with the solvent used.
-
Step 3: Labeling: Clearly label the liquid waste container with "Hazardous Waste," "Cytotoxic," the chemical name "this compound," the solvent(s) used, and the approximate concentration.
-
Step 4: Storage: Store the sealed liquid waste container in the SAA.
-
Step 5: Disposal: Contact your institution's EHS for collection and disposal.
3. Contaminated Labware and PPE Disposal:
-
Step 1: Segregation: All items that have come into contact with this compound, such as pipette tips, tubes, flasks, gloves, and gowns, are considered contaminated and must be disposed of as hazardous waste.
-
Step 2: Collection:
-
Step 3: Disposal: Dispose of these containers through your institution's hazardous waste management program.
4. Spill Cleanup:
-
Step 1: Evacuate and Secure: In the event of a spill, evacuate the immediate area and restrict access.
-
Step 2: Don PPE: Before attempting to clean the spill, don the appropriate PPE as listed above.
-
Step 3: Containment and Absorption:
-
For solid spills, gently cover the powder with absorbent pads to avoid generating dust.
-
For liquid spills, surround the spill with absorbent material and then cover the spill.
-
-
Step 4: Cleanup: Carefully collect the absorbent material and any remaining spilled substance using tools that will not generate aerosols.
-
Step 5: Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), and collect the cleaning materials for disposal as hazardous waste.
-
Step 6: Disposal: All materials used for spill cleanup must be disposed of as cytotoxic hazardous waste.
Mandatory Visualizations
To aid in the understanding of the proper disposal workflow, the following diagram illustrates the decision-making process for handling this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. NVP-CGM097 (CGM-097)|1313363-54-0|MSDS [dcchemicals.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
Essential Safety and Logistical Information for Handling NVP-CGM097 Sulfate
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling NVP-CGM097 sulfate. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing exposure risks and environmental impact.
Hazard Identification and Safety Data Summary
NVP-CGM097 is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3][4]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[3] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol is mandatory to ensure personnel safety and experimental integrity.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust or aerosols.[1][3] Ensure adequate ventilation in the laboratory.[1]
-
Safety Equipment: An accessible safety shower and eye wash station must be available in the immediate work area.[1][3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. This creates a necessary barrier between the researcher and the hazardous material.[5]
-
Eye Protection: Wear safety goggles with side-shields.[1][3]
-
Hand Protection: Wear protective, chemical-resistant gloves.[1][3] Given the hazardous nature of the compound, consider double gloving.
-
Body Protection: A lab coat or impervious clothing is required to protect the skin.[1][3]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator should be used.[1][3] For weighing and preparing solutions, an N95 respirator may be appropriate.[5]
Weighing and Solution Preparation
-
Weighing: Carefully weigh the powdered compound in a chemical fume hood on a tared weigh paper or in a container. Avoid creating dust.
-
Solution Preparation: Add the solvent to the powder slowly and carefully to avoid splashing. If the compound is being dissolved in an organic solvent, ensure the solvent is compatible with the storage container.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
Administration and Experimental Use
-
Follow all institution-specific protocols for the administration of hazardous drugs.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
All work should be performed over a disposable, absorbent bench protector.
Decontamination and Cleaning
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol) after handling is complete.[1]
-
Equipment: Clean all non-disposable equipment thoroughly after use.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to others.
-
Waste Segregation: All materials contaminated with this compound, including gloves, gowns, weigh papers, pipette tips, and empty vials, are considered hazardous waste.[6]
-
Solid Waste: Dispose of all contaminated solid waste in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[3]
-
Disposal Compliance: All waste must be disposed of through an approved waste disposal plant in accordance with federal, state, and local regulations.[3][6]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with soap and water.[1][3] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
-
Spills: Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand).[1] Collect the absorbed material into a sealed container for hazardous waste disposal.[1] Decontaminate the spill area.
Workflow and Logical Relationships
The following diagram illustrates the key stages of the handling and disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
